molecular formula C6H14ClNO2 B2716894 methyl (2S)-2-(aminomethyl)butanoate hydrochloride CAS No. 2227845-01-2

methyl (2S)-2-(aminomethyl)butanoate hydrochloride

Cat. No.: B2716894
CAS No.: 2227845-01-2
M. Wt: 167.63
InChI Key: VSGXDWSIFCRKJY-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(aminomethyl)butanoate hydrochloride ( 2227845-01-2) is a chiral ester derivative of 2-aminomethylbutanoic acid, presented as its hydrochloride salt to enhance stability . This compound is characterized by its molecular formula of C6H14ClNO2 and a molecular weight of 167.63 g/mol . The (2S) configuration indicates the specific stereochemistry at the chiral center, making it a valuable single-enantiomer building block in organic synthesis . It is supplied with the SMILES notation CC C@@H C(OC)=O.[H]Cl, which precisely defines its stereochemical structure . As a key synthetic intermediate, this compound is primarily used in medicinal chemistry and peptide research. The presence of both the ester-protected carboxylic acid group and the aminomethyl group on the same carbon atom makes it a versatile precursor for constructing more complex molecules, particularly in the synthesis of novel peptide analogs and active pharmaceutical ingredients (APIs) where the introduction of a specific chiral backbone is required . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The product must be stored under an inert atmosphere at 2-8°C to maintain its stability and purity . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-2-(aminomethyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXDWSIFCRKJY-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl (2S)-2-(aminomethyl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that can unlock new therapeutic possibilities. Non-proteinogenic amino acids and their derivatives represent a fertile ground for this exploration, offering unique stereochemical and functional diversity. This guide provides a comprehensive technical overview of a specific chiral building block, methyl (2S)-2-(aminomethyl)butanoate hydrochloride (CAS 2227845-01-2). While this molecule may appear to be a simple amino acid ester, its true value lies in its potential as a versatile intermediate in the synthesis of complex molecular architectures. This document is intended to serve as a practical resource for researchers, offering insights into its properties, handling, and potential applications, thereby empowering its effective utilization in drug development programs.

Molecular Overview and Physicochemical Properties

Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is a chiral, non-proteinogenic amino acid ester hydrochloride salt. The presence of a primary amine, a methyl ester, and a stereocenter at the C2 position makes it a valuable synthon for introducing a specific three-dimensional structure into a target molecule.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 2227845-01-2[1]
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.64 g/mol
IUPAC Name methyl (S)-2-(aminomethyl)butanoate hydrochloride[1]
Synonym(s) methyl (S)-2-(aminomethyl)butanoate hydrochloride
Physical Form Powder or crystals
Purity Typically ≥95%[1]
InChI Key VSGXDWSIFCRKJY-JEDNCBNOSA-N
SMILES O=C(OC)CN.Cl[1]

The hydrochloride salt form of this amino acid ester offers several advantages over its free base counterpart, including enhanced stability and improved solubility in aqueous media.[2] These properties are crucial for its handling, formulation, and use in various synthetic transformations.

Synthesis and Purification

Proposed Synthetic Pathway

A common and effective method for the synthesis of amino acid methyl ester hydrochlorides is the Fischer-Speier esterification, which involves treating the parent amino acid with methanol in the presence of an acid catalyst, typically hydrogen chloride.

Diagram 1: Proposed Synthesis of Methyl (2S)-2-(aminomethyl)butanoate hydrochloride

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product A (2S)-2-(aminomethyl)butanoic acid D Fischer-Speier Esterification A->D B Methanol (CH3OH) (Solvent and Reagent) B->D C Hydrogen Chloride (HCl) (Catalyst and Salt Formation) C->D E Methyl (2S)-2-(aminomethyl)butanoate hydrochloride D->E

Caption: Fischer-Speier esterification workflow.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2S)-2-(aminomethyl)butanoic acid.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to the flask. The typical concentration is in the range of 0.5 to 1 M.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the mixture or add a solution of HCl in methanol (prepared by the slow addition of acetyl chloride to cold methanol). The HCl serves both as a catalyst for the esterification and to form the hydrochloride salt of the amine.

  • Reaction: Once the addition of HCl is complete, warm the reaction mixture to reflux and maintain it for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then to 0°C to facilitate precipitation of the product. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a crystalline solid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of methyl (2S)-2-(aminomethyl)butanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the ethyl group (a triplet and a quartet), the methine proton at the chiral center, and the protons of the aminomethyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the methoxy carbon, the chiral methine carbon, and the carbons of the ethyl and aminomethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 132.10.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. A UV detector can be used if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed.

Chiral HPLC

To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is necessary. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic peaks would include the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, a strong C=O stretching of the ester, and C-O stretching.

Stability, Storage, and Handling

Stability Profile

As an amino acid ester, methyl (2S)-2-(aminomethyl)butanoate hydrochloride is susceptible to two primary degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed back to the carboxylic acid, particularly under basic or strongly acidic conditions.[4] The hydrochloride salt form provides some protection against base-catalyzed hydrolysis.

  • Racemization: The chiral center can be susceptible to racemization, especially under basic conditions.[4]

For short-term experiments in aqueous solutions, maintaining a slightly acidic pH is advisable to minimize degradation.[4]

Recommended Storage Conditions

To ensure long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it in a desiccator to protect it from moisture, which can promote hydrolysis.[5]

Safety and Handling

Based on available safety data for similar compounds, methyl (2S)-2-(aminomethyl)butanoate hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It is classified as a warning for causing skin and eye irritation and may cause respiratory irritation.[6]

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential Applications in Drug Development

While specific applications for methyl (2S)-2-(aminomethyl)butanoate hydrochloride are not extensively documented in the literature, its structure as a chiral β-amino acid ester analog suggests several potential uses in medicinal chemistry and drug development.

Peptidomimetic and Peptide Synthesis

The free primary amine, after deprotection from its hydrochloride salt, can be used in standard peptide coupling reactions.[7] Incorporation of this non-proteinogenic amino acid ester into a peptide sequence can impart unique conformational constraints and potentially enhance metabolic stability compared to natural peptides.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this molecule (amine and ester) makes it a versatile starting material for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.

Chiral Building Block in Asymmetric Synthesis

As an enantiomerically pure compound, it can serve as a chiral building block in the asymmetric synthesis of complex target molecules, where the stereochemistry at the C2 position is crucial for biological activity.

Diagram 2: Potential Application Workflow

G cluster_0 Starting Material cluster_1 Deprotection cluster_2 Intermediate cluster_3 Synthetic Pathways cluster_4 Potential Products A Methyl (2S)-2-(aminomethyl)butanoate hydrochloride B Base Treatment (e.g., Et3N, DIPEA) A->B C Free Amine B->C D Peptide Coupling C->D E Heterocycle Formation C->E F Asymmetric Synthesis C->F G Novel Peptides / Peptidomimetics D->G H Bioactive Heterocycles E->H I Chiral Drug Candidates F->I

Caption: Synthetic utility of the title compound.

Conclusion

Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is a promising, albeit under-documented, chiral building block with significant potential for application in drug discovery and development. Its straightforward synthesis, favorable physicochemical properties as a hydrochloride salt, and versatile functional groups make it an attractive tool for medicinal chemists. This guide provides a foundational understanding of this molecule, offering practical insights into its synthesis, characterization, and handling. It is hoped that this technical overview will stimulate further research into the applications of this and similar non-proteinogenic amino acid derivatives in the quest for novel therapeutics.

References

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved February 21, 2026, from [Link]

  • ConnectSci. (n.d.). Some Amino Acid Esters- An Improved Preparative Method. Retrieved February 21, 2026, from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved February 21, 2026, from [Link]

  • ChemBK. (2024, April 9). methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl (2s)-2-(aminomethyl)butanoate hydrochloride (C6H13NO2). Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Reddit. (2022, August 11). Amino acid ester salt and its free base. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(methylamino)butanoate hydrochloride. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). (S)-methyl 2-aminobutanoate hydrochloride. Retrieved February 21, 2026, from [Link]

  • Springer. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved February 21, 2026, from [Link]

  • J&K Scientific. (n.d.). (S)-Methyl 2-aminobutanoate hydrochloride. Retrieved February 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved February 21, 2026, from [Link]

Sources

chiral beta2-amino acid building blocks for peptide synthesis

Engineering Stability: A Technical Guide to Chiral -Amino Acids

Executive Summary: The Paradigm Shift

In the landscape of peptidomimetics,

1



-amino acids


This guide details the robust synthesis, solid-phase incorporation, and structural implications of

Synthetic Routes: The "Make" Phase

Unlike their




The Gold Standard: Evans Chiral Auxiliary Method

For research-scale synthesis (gram scale) where enantiomeric purity (>99% ee) is paramount, the Evans oxazolidinone methodology remains the most reliable self-validating system.

Mechanism & Causality

The steric bulk of the oxazolidinone auxiliary forces the enolate geometry into a specific conformation (Z-enolate). The isopropyl or benzyl group on the auxiliary then shields one face of the enolate, forcing the electrophile to attack from the opposite side.

Protocol: Asymmetric Alkylation
  • Starting Material: 4-Benzyl-2-oxazolidinone (Evans auxiliary).

  • Reagents:

    
    -BuLi, Propionyl chloride (or derivative), NaHMDS, Electrophile (
    
    
    ).

Step-by-Step Methodology:

  • Acylation: Lithiate the auxiliary (

    
    -BuLi, -78°C, THF) and treat with the appropriate acid chloride to form the imide.
    
  • Enolization: Treat the imide with NaHMDS (Sodium hexamethyldisilazide) at -78°C.

    • Critical Control Point: NaHMDS is preferred over LDA to minimize nucleophilic attack on the carbonyl. The temperature must remain <-70°C to ensure Z-enolate formation.

  • Alkylation: Add the alkyl halide (electrophile). Stir at -78°C for 2-4 hours, then slowly warm to 0°C.

  • Cleavage (The Critical Step): Standard basic hydrolysis (LiOH) often leads to endocyclic cleavage or racemization.

    • Correct Protocol: Use LiOOH (Lithium Hydroperoxide) generated in situ (LiOH +

      
      ). This highly nucleophilic but less basic species cleaves the exocyclic carbonyl at 0°C without epimerizing the sensitive 
      
      
      -center.
Visualization: The Evans Pathway

EvansSynthesisAuxiliaryEvans Auxiliary(Oxazolidinone)AcylationStep 1: Acylation(n-BuLi, R-COCl)Auxiliary->AcylationImideChiral ImideAcylation->ImideEnolateZ-Enolate Formation(NaHMDS, -78°C)Imide->EnolateAlkylationStep 2: Alkylation(R'-X, Steric Shielding)Enolate->AlkylationAlkylatedImideAlkylated Imide(>99% de)Alkylation->AlkylatedImideCleavageStep 3: Cleavage(LiOOH, 0°C)AlkylatedImide->CleavageProductPure u03b22-Amino AcidCleavage->Product

Caption: Figure 1.[2][3][4] Stereoselective synthesis of

Solid Phase Peptide Synthesis (SPPS): The "Build" Phase

Incorporating

steric hindrance

acidity

Coupling Reagent Selection

Standard DIC/HOBt coupling is often insufficient. The choice of reagent must balance reactivity with racemization suppression.[5]

Reagent SystemReactivityRacemization RiskRecommendation
HATU / HOAt Very HighModeratePrimary Choice. Use for difficult couplings.
PyBOP / HOBt HighLowGood alternative if HATU fails.
DIC / Oxyma ModerateVery LowBest for preventing racemization, but may be too slow for hindered

residues.
The Racemization Trap

When a


Protocol Adjustment:

  • Base Choice: Replace DIPEA with 2,4,6-Collidine (TMP). It is a weaker base (

    
     ~7.4 vs 10.5 for DIPEA) that is sufficient to deprotonate the carboxylate but less likely to strip the 
    
    
    -proton.
  • Pre-activation: Minimize pre-activation time. Add the base to the amino acid/coupling reagent mixture immediately before adding to the resin.

Visualization: SPPS Decision Logic

SPPS_LogicStartCoupling u03b22-Amino AcidCheckHindranceIs the Resin-BoundAmine Hindered?Start->CheckHindranceStandardStandard Protocol:DIC / Oxyma PureCheckHindrance->StandardNoHighPowerHigh-Power Protocol:HATU / HOAtCheckHindrance->HighPowerYesBaseCheckBase Selection:CRITICALHighPower->BaseCheckDIPEAAvoid DIPEA(High Racemization Risk)BaseCheck->DIPEARiskyCollidineUse 2,4,6-Collidine(Preserves Chirality)BaseCheck->CollidineRecommended

Caption: Figure 2. Decision tree for SPPS coupling of


Structural Implications: Foldamers

The incorporation of

  • 
    -peptides  typically form a 14-helix  (stabilized by H-bonds between residue 
    
    
    and
    
    
    ).
  • 
    -peptides  often favor the 12-helix  or, when alternating with 
    
    
    -amino acids, can induce specific turn structures.
  • Mixed

    
     sequences:  These are particularly powerful for mimicking 
    
    
    -helices (the "14/15-helix") and have been used successfully to disrupt protein-protein interactions (PPIs).

Application Note: If your target is an intracellular PPI, replacing critical residues with

References

  • Evans, D. A., et al. (1982). "Chiral enolates. Asymmetric alkylation reactions." Journal of the American Chemical Society.

  • Seebach, D., & Matthews, J. L. (1997).[6] "

    
    -Peptides: a surprise at every turn." Chemical Communications. 
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Myers, A. G., et al. (1994).[7] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[8] Journal of the American Chemical Society.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive." Journal of the American Chemical Society.

  • Lee, H. S., et al. (2003).[9] "Efficient synthesis of enantiomerically pure

    
    -amino acids via chiral isoxazolidinones." The Journal of Organic Chemistry. 
    

Technical Guide: Methyl 2-(aminomethyl)butanoate vs. Methyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of


- and 

-Amino Acid Scaffolds in Drug Design

Executive Summary

This technical guide provides a rigorous comparison between Methyl 2-aminobutanoate (an


-amino acid ester) and Methyl 2-(aminomethyl)butanoate  (a 

-amino acid ester). While these molecules share a similar molecular weight and elemental composition, their structural topology dictates vastly different synthetic behaviors, reactivities, and pharmacological profiles.
  • Methyl 2-aminobutanoate is the ester of 2-aminobutyric acid (AABA), a critical chiral intermediate in the synthesis of antiepileptic drugs like Levetiracetam.

  • Methyl 2-(aminomethyl)butanoate is a

    
    -homoamino acid derivative. It serves as a metabolically stable building block for peptidomimetics, offering resistance to proteolytic degradation while enabling novel secondary structures (foldamers).
    

Part 1: Structural & Physiochemical Analysis

The fundamental difference lies in the backbone topology. In the


-isomer, the amino group is attached directly to the chiral center (

). In the

-isomer, the amino group is attached to a methylene spacer (

), while the side chain (ethyl group) remains on the

.
Comparative Data Table
FeatureMethyl 2-aminobutanoateMethyl 2-(aminomethyl)butanoate
Classification

-Amino Acid Ester

-Amino Acid Ester
CAS (Generic/HCl) 15399-22-1 (S-isomer) / 454-41-1780032-15-7 / 448948-17-2
Formula


Backbone Atoms 3 (

)
4 (

)
Chiral Center

(bonded to

)

(bonded to

)
Side Chain Ethyl (on

)
Ethyl (on

)
Primary Application API Synthesis (Levetiracetam)Peptidomimetics (Stability)
Topological Distinction

The


-substitution pattern of Methyl 2-(aminomethyl)butanoate is critical. Unlike 

-amino acids (where the side chain is on the

-carbon),

-amino acids place the side chain adjacent to the carbonyl. This creates significant steric hindrance during amide coupling but imparts unique folding properties, such as the formation of 14-helices in

-peptides.

Part 2: Synthetic Methodologies

Synthesis of Methyl 2-aminobutanoate (Alpha Route)

Mechanism: Acid-catalyzed Fischer esterification. Precursor: 2-Aminobutyric acid (prepared via Strecker synthesis or from L-threonine).[1]

Protocol:

  • Setup: Charge a reactor with Methanol (10 vol) and cool to 0°C.

  • Activation: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Addition: Add (S)-2-Aminobutyric acid (1.0 eq) in portions.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (ninhydrin stain) or GC.

  • Workup: Concentrate in vacuo. The product is typically isolated as the hydrochloride salt to prevent intermolecular cyclization (diketopiperazine formation).

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a methyl ester singlet at
    
    
    ppm and the
    
    
    -proton triplet at
    
    
    ppm.
Synthesis of Methyl 2-(aminomethyl)butanoate (Beta Route)

Mechanism: Catalytic Hydrogenation of a


-Cyano Ester.
Precursor:  Methyl 2-cyanobutanoate (accessible via alkylation of methyl cyanoacetate with ethyl bromide).

Protocol:

  • Precursor Synthesis: Alkylate methyl cyanoacetate with ethyl bromide using NaOEt/EtOH to yield Methyl 2-cyanobutanoate.

  • Reduction Setup: Dissolve Methyl 2-cyanobutanoate in Methanol/Ammonia (7N

    
     in MeOH). Note: Ammonia is strictly required to suppress secondary amine dimerization.
    
  • Catalyst: Add Raney Nickel (10 wt% loading) or

    
     (if acidic conditions are used).
    
  • Hydrogenation: Pressurize with

    
     (50–100 psi) and stir at RT for 12–24 hours.
    
  • Filtration: Filter catalyst over Celite under inert atmosphere (Raney Ni is pyrophoric).

  • Validation: IR spectroscopy will show the disappearance of the nitrile stretch (

    
    ). 
    
    
    
    NMR will reveal the new methylene protons (
    
    
    ) as a multiplet around
    
    
    ppm.
Visualizing the Synthetic Divergence

SynthesisPathways cluster_0 Alpha Pathway (Keppra Precursor) cluster_1 Beta Pathway (Peptidomimetic) Start_Alpha 2-Aminobutyric Acid Reagent_Alpha MeOH / SOCl2 (Fischer Esterification) Start_Alpha->Reagent_Alpha Product_Alpha Methyl 2-aminobutanoate (Alpha-Ester) Reagent_Alpha->Product_Alpha Start_Beta Methyl Cyanoacetate Step_Beta1 Alkylation (EtBr / Base) Start_Beta->Step_Beta1 Inter_Beta Methyl 2-cyanobutanoate Step_Beta1->Inter_Beta Reagent_Beta2 H2 / Raney Ni / NH3 (Nitrile Reduction) Inter_Beta->Reagent_Beta2 Product_Beta Methyl 2-(aminomethyl)butanoate (Beta2-Ester) Reagent_Beta2->Product_Beta

Figure 1: Synthetic divergence. The Alpha pathway utilizes direct esterification, while the Beta pathway requires carbon backbone construction followed by nitrile reduction.

Part 3: Reactivity & Pharmacological Implications

Proteolytic Stability (The Beta Advantage)

The primary driver for using Methyl 2-(aminomethyl)butanoate in drug design is metabolic stability.

  • Mechanism: Endogenous proteases (trypsin, chymotrypsin, pepsin) evolved to recognize and cleave

    
    -peptide bonds (
    
    
    
    ).
  • Beta-Resistance: The insertion of the extra methylene group (

    
    ) in the backbone disrupts the spatial alignment required for the protease catalytic triad (Ser-His-Asp) to attack the carbonyl. Consequently, peptides containing 
    
    
    
    -residues exhibit half-lives orders of magnitude longer than their
    
    
    -counterparts in human plasma.
Cyclization Tendencies
  • Alpha-Ester: The free base of methyl 2-aminobutanoate tends to dimerize to form diketopiperazines (6-membered rings) upon storage.

  • Beta-Ester: Methyl 2-(aminomethyl)butanoate is less prone to dimerization (which would form an 8-membered ring). However, intramolecular cyclization to form

    
    -lactams  (4-membered rings) is possible but thermodynamically disfavored compared to 
    
    
    
    -lactam formation.
Drug Development Applications[2][3][4]
  • Levetiracetam (Keppra):

    • Relies exclusively on the (S)-Methyl 2-aminobutanoate .

    • The synthesis involves reacting the amino ester with 4-chlorobutyryl chloride, followed by cyclization to the pyrrolidone.

    • Critical Quality Attribute: Enantiomeric purity of the alpha-carbon is essential for binding to the SV2A protein.

  • Foldamers:

    • Methyl 2-(aminomethyl)butanoate is used to synthesize

      
      -peptides.
      
    • 
      -residues strongly promote the formation of 14-helices  (hydrogen bonds between residue 
      
      
      
      and
      
      
      ), creating stable, rod-like structures that can penetrate cell membranes.
Visualizing Metabolic Stability

StabilityMechanism Protease Protease Active Site (Catalytic Triad) Alpha_Peptide Alpha-Peptide Backbone (...NH-Ca-CO-NH...) Protease->Alpha_Peptide Attacks Beta_Peptide Beta-Peptide Backbone (...NH-Cb-Ca-CO-NH...) Protease->Beta_Peptide Fails to Bind Recognition Precise Alignment (Hydrolysis) Alpha_Peptide->Recognition Resistance Steric Mismatch (No Cleavage) Beta_Peptide->Resistance

Figure 2: Mechanistic basis of proteolytic stability. The extra methylene group in the Beta scaffold prevents the protease from aligning with the scissile bond.

References

  • Levetiracetam Synthesis: Surange, S. et al. (2010). "Process for the preparation of Levetiracetam." US Patent 7,825,257.

  • Beta-Amino Acid Synthesis: Seebach, D. et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11).

  • Proteolytic Stability: Steer, D. L. et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.

  • CAS Registry: Methyl 2-aminobutanoate (CAS 15399-22-1).[2][3] National Center for Biotechnology Information (2024). PubChem Compound Summary.

  • Beta2-Amino Acid Properties: Lelais, G. & Seebach, D. (2004). "Beta2-amino acids—syntheses, occurrence in natural products, and components of beta-peptides."[4] Biopolymers, 76(3), 206-243.

Sources

Methodological & Application

incorporating beta2-amino acids into solid phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of


-Amino Acids in Solid Phase Peptide Synthesis 

Executive Summary

The incorporation of


-amino acids into peptide backbones creates "foldamers" with enhanced proteolytic stability and unique secondary structures. While 

-amino acids (side chain on the

-carbon) exhibit reactivity profiles similar to standard

-amino acids,

-amino acids
(side chain on the

-carbon) present significant synthetic challenges.

This guide details the specific protocols required to overcome the steric hindrance and folding-induced aggregation associated with


-residues. We transition from standard Fmoc-SPPS to an optimized Microwave-Assisted High-Efficiency Protocol , ensuring high crude purity and minimizing deletion sequences.

Technical Background: The Challenge

To successfully synthesize


-containing peptides, one must understand the structural root of the difficulty.
  • 
    -Amino Acid: 
    
    
    
    (Standard)
  • 
    -Amino Acid: 
    
    
    
    (Side chain remote from activation site; Easy coupling)
  • 
    -Amino Acid: 
    
    
    
    (Side chain adjacent to activation site; Difficult coupling)

The Problem: In


-amino acids, the side chain (R) is located on the 

-carbon, directly adjacent to the carboxyl group undergoing activation. This creates substantial steric bulk around the electrophilic center, retarding the formation of the active ester and the subsequent nucleophilic attack by the resin-bound amine. Furthermore,

-peptides have a strong propensity to form stable secondary structures (e.g., 14-helices) on-resin, leading to aggregation and "difficult sequences" where diffusion is limited.

Critical Reagents & Materials

ComponentRecommendationScientific Rationale
Coupling Reagent DIC / Oxyma Pure Superior to HOBt/HATU for preventing racemization at elevated temperatures; generates highly reactive species without capping the N-terminus.
Alternative Reagent HATU / HOAt Use for extremely hindered couplings if DIC/Oxyma fails. Note: Higher risk of epimerization; use limited base (DIPEA).
Resin ChemMatrix® (PEG) Polyethylene glycol (PEG) based resins swell better in diverse solvents and reduce aggregation compared to Polystyrene (PS).
Solvent DMF (Standard) or NMP NMP (N-methyl-2-pyrrolidone) disrupts aggregation better than DMF for long

-peptide sequences.
Base DIPEA / Collidine Collidine is preferred with HATU for difficult couplings due to lower basicity, reducing epimerization risk.

Experimental Protocol: Microwave-Assisted Incorporation

This protocol assumes a standard 0.1 mmol scale.[1][2][3]

Step 1: Resin Preparation[1]
  • Weigh 0.1 mmol of Rink Amide ChemMatrix resin.

  • Swell in DCM for 20 minutes, then wash 3x with DMF.

Step 2: Fmoc Deprotection (Standard)
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma (to suppress aspartimide formation if applicable).

  • Conditions:

    • Ambient Temp: 2 x 10 minutes.

    • Microwave (Optional): 75°C for 3 minutes (Caution: Avoid if C-terminal Cys/His are present).

Step 3: Coupling the -Amino Acid (The Critical Step)

Due to steric hindrance, standard room temperature coupling often yields <50% conversion. Microwave irradiation is essential.

  • Dissolution: Dissolve Fmoc-

    
    -AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.
    
  • Activation: Add DIC (4.0 eq). Do not pre-activate for >2 minutes to avoid rearrangement.

  • Reaction: Add mixture to resin.

  • Microwave Cycle:

    • Temperature: 75°C (Standard) or 60°C (for Epimerization-prone residues like Cys/His).

    • Time: 10 minutes.

    • Power: Dynamic (maintain temp).

  • Double Coupling (Mandatory for

    
    ):  Drain, wash 3x DMF, and repeat the coupling step with fresh reagents.
    
Step 4: Capping
  • Reagent: Acetic anhydride (5%) / Pyridine (6%) in DMF.

  • Time: 5 minutes.

  • Rationale: Caps unreacted amines to prevent deletion sequences (n-1 peptides) which are difficult to purify.

Step 5: Chain Elongation (Coupling onto the N-terminus)
  • The primary amine of a

    
     residue is less sterically hindered than the carboxyl, but the polymer backbone may fold.
    
  • Protocol: Use standard coupling (DIC/Oxyma, 75°C, 5 min). If the subsequent AA is bulky (e.g., Val, Ile, or another

    
    ), double couple.
    

Workflow Visualization

The following diagram illustrates the decision logic for incorporating


 residues versus standard 

residues.

Beta2_SPPS_Workflow Start Start: Fmoc-Deprotected Resin NextAA Identify Next Amino Acid Start->NextAA AlphaAA Alpha or Beta-3 AA NextAA->AlphaAA Standard Beta2AA Beta-2 AA (Hindered) NextAA->Beta2AA Difficult StandardCoup Single Coupling DIC/Oxyma, 75°C, 5 min AlphaAA->StandardCoup BetaPrep Prepare 4 eq AA + Oxyma Add DIC (No Pre-activation) Beta2AA->BetaPrep Test Kaiser/Chloranil Test StandardCoup->Test BetaCoup1 Coupling 1: MW 75°C, 10 min BetaPrep->BetaCoup1 Wash Wash DMF (3x) BetaCoup1->Wash BetaCoup2 Coupling 2: MW 75°C, 10 min Wash->BetaCoup2 BetaCoup2->Test Test->BetaCoup2 Fail (Blue) - Recouple w/ HATU Cap Capping (Ac2O) Test->Cap Pass (Colorless) Deprotect Fmoc Deprotection 20% Pip/DMF Cap->Deprotect Finish Next Cycle Deprotect->Finish

Caption: Decision tree for SPPS cycles distinguishing between standard residues and hindered


-amino acids, emphasizing the double-coupling requirement.

Troubleshooting & Optimization

ObservationDiagnosisRemediation Strategy
Kaiser Test is Blue after Double Coupling Incomplete coupling due to extreme steric bulk or aggregation.Switch Reagent: Perform a 3rd coupling using HATU/HOAt/Collidine (1:1:2 eq) in NMP. Temp: Increase MW temp to 90°C (if no Cys/His).
Low Crude Purity (Deletion Sequences) Aggregation of the

-peptide backbone.
Solvent Switch: Use NMP or a binary mixture of DMSO/Toluene (1:3) during coupling to disrupt H-bonds.
Epimerization (Racemization) Over-activation of the

-proton (next to carbonyl).
Lower Temp: Reduce coupling temperature to 50°C and extend time to 30 mins. Use Oxyma (less basic than HOBt/DIPEA systems).
Poor Solubility of Monomer

-amino acids are often hydrophobic.
Dissolve the Fmoc-

-AA in NMP or add a chaotic salt like LiCl (0.4M) to the coupling mixture.

References

  • Microwave-Assisted Peptide Synthesis: Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link

  • Beta-Peptide Synthesis Challenges: Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Beta-2 vs Beta-3 Reactivity: Steer, D. L., et al. (2002). "beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Prevention of Racemization: Steinauer, R., et al. (2009). "Racemization in the synthesis of beta2-amino acids." Journal of Peptide Science. Link

Sources

Synthesis of β-Peptides Using 2-Aminomethyl Butanoate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emergence of β-Peptides in Therapeutic Research

In the landscape of peptide-based drug discovery, β-peptides have carved out a significant niche, offering compelling advantages over their naturally occurring α-peptide counterparts. Composed of β-amino acid building blocks, these polymers possess a unique backbone structure with an additional carbon atom in each residue. This seemingly subtle alteration imparts profound changes in their conformational behavior and biological properties. β-peptides are known to fold into stable, predictable secondary structures, including various helices and sheets, that are distinct from those of α-peptides. A key therapeutic advantage is their remarkable resistance to proteolytic degradation, a common pitfall for α-peptide drugs.

This guide focuses on the synthesis of β-peptides incorporating 2-aminomethyl butanoate derivatives. These α-substituted β-amino acids are valuable building blocks for creating β-peptides with constrained conformations, potentially leading to enhanced biological activity and selectivity. The presence of the ethyl group at the α-position can influence the local backbone conformation and introduce specific steric interactions that can be exploited in rational drug design.

This document provides a comprehensive overview of the synthesis of these specialized β-peptides, from the preparation of the monomer to its incorporation into peptide chains using both solid-phase and solution-phase methodologies. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss key characterization techniques.

Core Concepts in β-Peptide Synthesis

The synthesis of β-peptides, including those with 2-aminomethyl butanoate derivatives, adheres to the fundamental principles of standard peptide synthesis. The process relies on the sequential formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, a strategy of temporary and permanent protecting groups is employed.

Protecting Group Strategies: A Critical Choice

The selection of appropriate protecting groups for the N-terminus of the β-amino acid is crucial for a successful synthesis. The two most widely used N-terminal protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

  • Fmoc Group: This protecting group is stable to acidic conditions and is typically removed using a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[1] The Fmoc strategy is often preferred for its milder deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups.[1]

  • Boc Group: The Boc group is stable to basic conditions and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[2] While requiring harsher deprotection conditions, the Boc strategy can be advantageous in certain situations, such as the synthesis of long or aggregation-prone sequences.

The choice between Fmoc and Boc chemistry will dictate the selection of side-chain protecting groups and the solid-phase resin, which must be stable to the respective N-terminal deprotection conditions but cleavable at the end of the synthesis.

Activation and Coupling: Forging the Peptide Bond

The formation of the amide bond is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid. This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

  • Onium Salts: These include aminium/uronium salts like HBTU and HATU, and phosphonium salts like PyBOP. These reagents are highly efficient and are staples in modern solid-phase peptide synthesis (SPPS).

The choice of coupling reagent can significantly impact the efficiency of the reaction, especially when dealing with sterically hindered amino acids, such as the α-substituted 2-aminomethyl butanoate.

Synthesis of Protected 2-Aminomethyl Butanoate Monomers

The successful synthesis of β-peptides begins with the preparation of the high-purity, N-protected 2-aminomethyl butanoate building block. Both Fmoc and Boc protected versions are essential for flexible peptide design.

Protocol 1: Synthesis of Fmoc-(S)-2-(aminomethyl)butanoic acid

This protocol outlines a general method for the N-protection of (S)-2-(aminomethyl)butanoic acid using Fmoc-N3, adapted from similar procedures for other β-amino acids.

Materials:

  • (S)-2-aminobutanoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium azide (NaN3)

  • Dioxane

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Petroleum ether

  • Ice-cold water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Fmoc-N3: In a well-ventilated fume hood, dissolve Fmoc-Cl (10 mmol) in dioxane (5 ml). In a separate flask, dissolve NaN3 (12 mmol) in a 2:1 mixture of dioxane/water (10 ml). Add the Fmoc-Cl solution to the NaN3 solution and stir the mixture at 50°C for 2 hours.

  • N-Fmoc Protection: Dissolve (S)-2-aminobutanoic acid (11 mmol) in a 2:1 mixture of dioxane/10% NaHCO3 solution, ensuring the pH is maintained between 8 and 9.

  • Reaction: Carefully add the Fmoc-N3 solution in three portions to the amino acid solution over 1 hour. Stir the reaction mixture for 15 hours at room temperature.

  • Work-up: Pour the reaction mixture into 5 mL of ice-cold water. Extract the aqueous phase three times with petroleum ether to remove unreacted starting material and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the product with diethyl ether (3 x 60 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-(S)-2-(aminomethyl)butanoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Boc-L-2-aminobutanoic acid

This protocol describes a standard procedure for the N-protection of L-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dioxane

  • Water

  • Pentane

  • Saturated aqueous sodium bicarbonate solution

  • Potassium hydrogen sulfate solution

Procedure:

  • Reaction Setup: Dissolve L-2-aminobutanoic acid in a mixture of dioxane, water, and triethylamine.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate to the solution. The reaction is typically stirred overnight at room temperature.

  • Work-up: Extract the reaction mixture with pentane to remove excess Boc₂O and other non-polar impurities. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.

  • Acidification: Combine the aqueous layers and acidify to a pH of 1-1.5 with a potassium hydrogen sulfate solution at 0-5°C.

  • Extraction and Drying: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product is then purified, often by recrystallization, to yield pure Boc-L-2-aminobutanoic acid.[3]

Solid-Phase Synthesis of β-Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides due to its efficiency and amenability to automation.[4] The growing peptide chain is covalently attached to an insoluble polymer support (resin), and excess reagents and byproducts are removed by simple filtration and washing.

General SPPS Cycle using Fmoc Chemistry

The following diagram illustrates the iterative cycle of SPPS using the Fmoc/tBu strategy.

SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-β-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat n-1 Cycles Wash2->Repeat Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Iterative cycle of Fmoc/tBu solid-phase peptide synthesis.

Protocol 3: Solid-Phase Synthesis of a Model β-Dipeptide

This protocol details the manual synthesis of a model dipeptide, for example, Fmoc-β-Ala-(α-Et)-β-hGly-Resin, on a 0.1 mmol scale.

Materials:

  • Fmoc-glycine loaded Wang resin (or similar)

  • Fmoc-(S)-2-(aminomethyl)butanoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the Fmoc-glycine loaded resin (0.1 mmol) in the reaction vessel. Swell the resin in DMF (5-10 mL) for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by IPA (2 x 10 mL) and again with DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-(aminomethyl)butanoic acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added β-amino acid.

  • Final Washing and Drying: After the final deprotection, wash the peptide-resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL), and dry it under vacuum for at least 1 hour.

  • Cleavage and Precipitation:

    • Add the cleavage cocktail (10 mL) to the dried resin in a fume hood. Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (50 mL).

    • Place the tube at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Solution-Phase Synthesis of β-Peptides

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of short peptides or for segments that are difficult to synthesize on a solid support.

General Workflow for Solution-Phase Dipeptide Synthesis

SolutionPhase_Workflow Protect1 Protect N-terminus of β-Amino Acid 1 (e.g., Boc₂O) Coupling Couple Protected Amino Acids (Coupling Reagent, e.g., EDC/HOBt) Protect1->Coupling Protect2 Protect C-terminus of Amino Acid 2 (e.g., Esterification) Protect2->Coupling Deprotect Deprotect Peptide (e.g., TFA for Boc, H₂/Pd for Bz ester) Coupling->Deprotect Purification Purification (Crystallization/Chromatography) Deprotect->Purification

Caption: General workflow for solution-phase dipeptide synthesis.

Protocol 4: Solution-Phase Synthesis of a Model β-Dipeptide

This protocol outlines the synthesis of a dipeptide, for example, Boc-(α-Et)-β-hVal-Ala-OMe.

Materials:

  • Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid

  • L-Alanine methyl ester hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reactant Preparation: Dissolve Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM.

  • Neutralization: Cool the solution to 0°C and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Activation and Coupling: Add EDC (1.1 eq) to the reaction mixture and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Characterization of β-Peptides

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized β-peptides.

Technique Purpose
Mass Spectrometry (MS) To confirm the molecular weight of the final peptide and intermediates. High-resolution mass spectrometry (HRMS) provides the exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are used to confirm the structure of the protected amino acid monomers and the final peptide. 2D NMR techniques (COSY, TOCSY, NOESY) are crucial for assigning resonances and determining the secondary structure of the β-peptide in solution.
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the crude peptide and to purify it to the desired level. Both analytical and preparative HPLC are employed.
Circular Dichroism (CD) Spectroscopy A powerful technique for studying the secondary structure of peptides in solution. The CD spectra of β-peptides are distinct from those of α-peptides and can indicate the presence of helical or sheet-like conformations.

Troubleshooting and Field-Proven Insights

  • Steric Hindrance in Coupling: The α-ethyl group of the 2-aminomethyl butanoate derivative can lead to slower coupling kinetics compared to unsubstituted β-amino acids. If coupling is incomplete (as indicated by a positive Kaiser test), consider using a more potent coupling reagent like HATU, extending the reaction time, or performing a double coupling.

  • Racemization: While less of a concern for the β-carbon, racemization at the α-carbon of the incoming amino acid during activation is a potential issue. The use of additives like HOBt or employing coupling reagents known for low racemization (e.g., phosphonium or uronium salts) is highly recommended.

  • Aggregation during SPPS: β-peptides, like α-peptides, can aggregate on the solid support, leading to incomplete reactions. If aggregation is suspected, consider using a more polar solvent system, incorporating structure-disrupting "pseudoproline" dipeptides if applicable, or synthesizing at a lower resin loading.

  • Cleavage Byproducts: The carbocations generated during the final TFA cleavage can react with sensitive amino acid side chains (e.g., Trp, Met, Cys). The inclusion of scavengers in the cleavage cocktail is essential to prevent these side reactions. A common scavenger cocktail is a mixture of water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Conclusion

The synthesis of β-peptides containing 2-aminomethyl butanoate derivatives offers a promising avenue for the development of novel peptidomimetics with enhanced stability and unique structural properties. By understanding the core principles of peptide synthesis, selecting appropriate protecting groups and coupling strategies, and employing rigorous purification and characterization methods, researchers can successfully create these valuable molecules. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals venturing into this exciting area of chemical biology.

References

  • bionity.com. Beta-peptide. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 63-72). Humana Press.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Cruz, L. J., et al. (2006). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate.
  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Spring, D. R., et al. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

  • Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]

  • NIST. Butanoic acid, 2-amino-, (S)-. [Link]

  • FooDB. Showing Compound D-2-Aminobutanoic acid (FDB012680). [Link]

  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Sarnowski, M. P., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291.
  • Gellman, S. H., et al. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(41), 10691-10700.
  • Fallah, Z., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific Reports, 12(1), 4647.
  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • U.S. Patent No. 9,090,654 B2. (2015). Boc and Fmoc solid phase peptide synthesis.
  • SeRMN-UAB. (2017). Folding peptides studied by NMR. [Link]

  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
  • ResearchGate. Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. [Link]

  • University of Wisconsin-Madison. NMR of Peptides. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Seebach, D., & Overhand, M. (2014). Enantioselective preparation of beta 2-amino acid derivatives for beta-peptide synthesis. Helvetica Chimica Acta, 97(11‐12), 1477-1505.
  • AWS. A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. [Link]

  • Gariani, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7569.
  • Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]##

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emergence of β-Peptides in Therapeutic Research

In the landscape of peptide-based drug discovery, β-peptides have carved out a significant niche, offering compelling advantages over their naturally occurring α-peptide counterparts. Composed of β-amino acid building blocks, these polymers possess a unique backbone structure with an additional carbon atom in each residue. This seemingly subtle alteration imparts profound changes in their conformational behavior and biological properties. β-peptides are known to fold into stable, predictable secondary structures, including various helices and sheets, that are distinct from those of α-peptides. A key therapeutic advantage is their remarkable resistance to proteolytic degradation, a common pitfall for α-peptide drugs.

This guide focuses on the synthesis of β-peptides incorporating 2-aminomethyl butanoate derivatives. These α-substituted β-amino acids are valuable building blocks for creating β-peptides with constrained conformations, potentially leading to enhanced biological activity and selectivity. The presence of the ethyl group at the α-position can influence the local backbone conformation and introduce specific steric interactions that can be exploited in rational drug design.

This document provides a comprehensive overview of the synthesis of these specialized β-peptides, from the preparation of the monomer to its incorporation into peptide chains using both solid-phase and solution-phase methodologies. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss key characterization techniques.

Core Concepts in β-Peptide Synthesis

The synthesis of β-peptides, including those with 2-aminomethyl butanoate derivatives, adheres to the fundamental principles of standard peptide synthesis. The process relies on the sequential formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, a strategy of temporary and permanent protecting groups is employed.

Protecting Group Strategies: A Critical Choice

The selection of appropriate protecting groups for the N-terminus of the β-amino acid is crucial for a successful synthesis. The two most widely used N-terminal protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

  • Fmoc Group: This protecting group is stable to acidic conditions and is typically removed using a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[1] The Fmoc strategy is often preferred for its milder deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups.[1]

  • Boc Group: The Boc group is stable to basic conditions and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[2] While requiring harsher deprotection conditions, the Boc strategy can be advantageous in certain situations, such as the synthesis of long or aggregation-prone sequences.

The choice between Fmoc and Boc chemistry will dictate the selection of side-chain protecting groups and the solid-phase resin, which must be stable to the respective N-terminal deprotection conditions but cleavable at the end of the synthesis.

Activation and Coupling: Forging the Peptide Bond

The formation of the amide bond is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid. This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

  • Onium Salts: These include aminium/uronium salts like HBTU and HATU, and phosphonium salts like PyBOP. These reagents are highly efficient and are staples in modern solid-phase peptide synthesis (SPPS).

The choice of coupling reagent can significantly impact the efficiency of the reaction, especially when dealing with sterically hindered amino acids, such as the α-substituted 2-aminomethyl butanoate.

Synthesis of Protected 2-Aminomethyl Butanoate Monomers

The successful synthesis of β-peptides begins with the preparation of the high-purity, N-protected 2-aminomethyl butanoate building block. Both Fmoc and Boc protected versions are essential for flexible peptide design.

Protocol 1: Synthesis of Fmoc-(S)-2-(aminomethyl)butanoic acid

This protocol outlines a general method for the N-protection of (S)-2-(aminomethyl)butanoic acid using Fmoc-N3, adapted from similar procedures for other β-amino acids.

Materials:

  • (S)-2-aminobutanoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium azide (NaN3)

  • Dioxane

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Petroleum ether

  • Ice-cold water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Fmoc-N3: In a well-ventilated fume hood, dissolve Fmoc-Cl (10 mmol) in dioxane (5 ml). In a separate flask, dissolve NaN3 (12 mmol) in a 2:1 mixture of dioxane/water (10 ml). Add the Fmoc-Cl solution to the NaN3 solution and stir the mixture at 50°C for 2 hours.

  • N-Fmoc Protection: Dissolve (S)-2-aminobutanoic acid (11 mmol) in a 2:1 mixture of dioxane/10% NaHCO3 solution, ensuring the pH is maintained between 8 and 9.

  • Reaction: Carefully add the Fmoc-N3 solution in three portions to the amino acid solution over 1 hour. Stir the reaction mixture for 15 hours at room temperature.

  • Work-up: Pour the reaction mixture into 5 mL of ice-cold water. Extract the aqueous phase three times with petroleum ether to remove unreacted starting material and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the product with diethyl ether (3 x 60 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-(S)-2-(aminomethyl)butanoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Boc-L-2-aminobutanoic acid

This protocol describes a standard procedure for the N-protection of L-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dioxane

  • Water

  • Pentane

  • Saturated aqueous sodium bicarbonate solution

  • Potassium hydrogen sulfate solution

Procedure:

  • Reaction Setup: Dissolve L-2-aminobutanoic acid in a mixture of dioxane, water, and triethylamine.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate to the solution. The reaction is typically stirred overnight at room temperature.

  • Work-up: Extract the reaction mixture with pentane to remove excess Boc₂O and other non-polar impurities. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.

  • Acidification: Combine the aqueous layers and acidify to a pH of 1-1.5 with a potassium hydrogen sulfate solution at 0-5°C.

  • Extraction and Drying: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product is then purified, often by recrystallization, to yield pure Boc-L-2-aminobutanoic acid.[3]

Solid-Phase Synthesis of β-Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides due to its efficiency and amenability to automation.[4] The growing peptide chain is covalently attached to an insoluble polymer support (resin), and excess reagents and byproducts are removed by simple filtration and washing.

General SPPS Cycle using Fmoc Chemistry

The following diagram illustrates the iterative cycle of SPPS using the Fmoc/tBu strategy.

SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-β-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat n-1 Cycles Wash2->Repeat Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Iterative cycle of Fmoc/tBu solid-phase peptide synthesis.

Protocol 3: Solid-Phase Synthesis of a Model β-Dipeptide

This protocol details the manual synthesis of a model dipeptide, for example, Fmoc-β-Ala-(α-Et)-β-hGly-Resin, on a 0.1 mmol scale.

Materials:

  • Fmoc-glycine loaded Wang resin (or similar)

  • Fmoc-(S)-2-(aminomethyl)butanoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the Fmoc-glycine loaded resin (0.1 mmol) in the reaction vessel. Swell the resin in DMF (5-10 mL) for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by IPA (2 x 10 mL) and again with DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-(aminomethyl)butanoic acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added β-amino acid.

  • Final Washing and Drying: After the final deprotection, wash the peptide-resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL), and dry it under vacuum for at least 1 hour.

  • Cleavage and Precipitation:

    • Add the cleavage cocktail (10 mL) to the dried resin in a fume hood. Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (50 mL).

    • Place the tube at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Solution-Phase Synthesis of β-Peptides

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of short peptides or for segments that are difficult to synthesize on a solid support.

General Workflow for Solution-Phase Dipeptide Synthesis

SolutionPhase_Workflow Protect1 Protect N-terminus of β-Amino Acid 1 (e.g., Boc₂O) Coupling Couple Protected Amino Acids (Coupling Reagent, e.g., EDC/HOBt) Protect1->Coupling Protect2 Protect C-terminus of Amino Acid 2 (e.g., Esterification) Protect2->Coupling Deprotect Deprotect Peptide (e.g., TFA for Boc, H₂/Pd for Bz ester) Coupling->Deprotect Purification Purification (Crystallization/Chromatography) Deprotect->Purification

Sources

reaction conditions for coupling sterically hindered beta-amino acids

Application Note: Reaction Conditions for Coupling Sterically Hindered -Amino Acids

Part 1: Introduction & Mechanistic Challenges[1]

The incorporation of





The Steric Barrier: vs.

Unlike



  • 
    -Amino Acids (
    
    
    ):
    The steric bulk is located at the
    
    
    -carbon, adjacent to the carboxyl group. This hinders activation of the carboxylic acid.
  • 
    -Amino Acids (
    
    
    ):
    The steric bulk is located at the
    
    
    -carbon, adjacent to the amine. This hinders the nucleophilic attack by the amine.
  • Gem-Disubstituted (

    
     or 
    
    
    ):
    These substrates exhibit the "Thorpe-Ingold" effect, which can favor intramolecular cyclization (lactam formation) over intermolecular coupling, while simultaneously imposing severe steric blockade against coupling reagents.

This guide details optimized protocols to overcome these barriers, moving beyond standard carbodiimide chemistry to advanced activation strategies.

Part 2: Reagent Selection & Decision Logic

Selection of the correct coupling reagent is the single most critical variable. Standard reagents (DIC/HOBt) typically result in incomplete coupling or deletion sequences for hindered

Decision Matrix

Use the following logic to select your activation strategy:

  • Moderately Hindered (e.g., mono-substituted

    
     or 
    
    
    ):
    Use HATU or COMU .
  • Highly Hindered (e.g.,

    
     to 
    
    
    ):
    Use PyAOP or PyBrOP . Phosphonium salts often outperform uronium salts for hindered amines.
  • Extremely Hindered (e.g.,

    
     to 
    
    
    or N-methylated):
    Use Acid Fluorides (via TFFH) . This is the "nuclear option" when other methods fail.
Reagent Comparison Table
Reagent ClassReagentSteric ToleranceRacemization RiskNotes
Uronium HATU HighLow (with base control)Gold standard for general hindered couplings. Fast kinetics.
Uronium COMU HighVery LowSafer alternative to HATU (non-explosive leaving group).[1] Excellent for microwave.
Phosphonium PyAOP Very HighLowSuperior for hindered amines (e.g., N-methyl,

).
Acid Fluoride TFFH ExtremeMinimalGenerates acid fluorides in situ. Smallest leaving group (F-) minimizes steric clash.
Cyclic Anhydride T3P ModerateLowestExcellent for preventing epimerization; requires longer reaction times.

Part 3: Visualization of Logic & Mechanism

Figure 1: Coupling Strategy Decision Tree

CouplingStrategyStartStart: Analyze Steric DemandIsHinderedIs the coupling hindered?Start->IsHinderedTypeType of Hindrance?IsHindered->TypeYesStandardProtocol A:HATU / HOAt(Standard High-Efficiency)IsHindered->StandardNo (Standard AA)MonoMono-substituted(Beta-2 or Beta-3)Type->MonoModerateGemGem-disubstituted(Beta-2,2 or Beta-3,3)Type->GemSevereMono->StandardRoutineAdvancedProtocol B:PyAOP or COMU(Microwave Preferred)Mono->AdvancedDifficult SequenceGem->AdvancedFirst AttemptExtremeProtocol C:Acid Fluoride (TFFH)(The 'Nuclear Option')Gem->ExtremeFails/Low Yield

Caption: Decision tree for selecting coupling conditions based on the specific steric substitution pattern of the

Part 4: Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Best for: Mono-substituted

Materials:

  • Fmoc-

    
    -AA-OH (1.0 equiv)
    
  • HATU (1.0 equiv) or COMU (1.0 equiv)

  • HOAt (1.0 equiv) - Critical additive for steric reduction

  • DIPEA (2.0 equiv) or Collidine (for acid-sensitive resins)

  • Solvent: DMF or NMP (NMP preferred for aggregation-prone sequences)

Procedure:

  • Pre-activation: Dissolve Fmoc-

    
    -AA-OH, HATU, and HOAt in anhydrous NMP (0.1 M concentration).
    
  • Base Addition: Add DIPEA. Shake/vortex for exactly 30 seconds . Note: Do not pre-activate longer than 2 minutes to avoid guanidinium capping.

  • Coupling: Add the activated solution to the resin-bound amine.

  • Incubation: Agitate at room temperature for 2 hours .

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LCMS.

  • Double Coupling: If incomplete, repeat the step with fresh reagents.

Protocol B: The "Nuclear Option" (In-Situ Acid Fluoride via TFFH)

Best for:


Mechanism: TFFH converts the carboxylic acid into an acid fluoride. The fluoride atom is small, highly electronegative, and a good leaving group, allowing the electrophile to penetrate the steric shield of the nucleophile.

Materials:

  • Fmoc-

    
    -AA-OH (3.0 - 5.0 equiv)
    
  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 - 5.0 equiv)

  • DIPEA (6.0 - 10.0 equiv)

  • Solvent: DCM or DCM/DMF (Acid fluorides are stable in DCM and react well).

Procedure:

  • Activation: Dissolve Fmoc-

    
    -AA-OH and TFFH in anhydrous DCM (or 1:1 DCM/DMF if solubility is poor).
    
  • Base Addition: Add DIPEA.

  • Reaction: Immediately add the mixture to the resin.

  • Incubation: Agitate for 2 to 12 hours . Acid fluorides are stable enough for overnight couplings.

  • Temperature: If using a microwave synthesizer, heat to 75°C for 20 minutes (ensure resin stability).

Protocol C: Microwave-Assisted SPPS

Recommended for all hindered

Settings (CEM Liberty Blue / Biotage Initiator):

  • Temperature: 75°C (Standard) or 90°C (Difficult).

  • Time: 5 minutes (Standard)

    
     10-20 minutes (Hindered).
    
  • Power: Dynamic cycling (to prevent overheating).

  • Solvent: NMP/DMF (1:1) or pure NMP.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseRemediation
No Reaction (0% Conv.) Steric bulk preventing attack.Switch to Protocol B (Acid Fluoride) . Increase Temp to 75°C.
Incomplete Reaction (50-80%) Aggregation of

-peptide chain.
Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl or KSCN) to the coupling mixture.
Epimerization Over-activation or high base concentration.Switch to T3P in DMF/Pyridine. Lower temperature to 4°C for activation, then RT. Use Collidine instead of DIPEA.
Deletion Sequences Slow kinetics.Perform Double Coupling . First pass: HATU (1h). Second pass: PyAOP or TFFH (Overnight).
Mechanism of Acid Fluoride Activation

The following diagram illustrates why Acid Fluorides succeed where Esters fail.

AcidFluorideAcidSterically HinderedBeta-Amino AcidAcylFAcyl FluorideIntermediate(Small Leaving Group - F)Acid->AcylFActivation(DIPEA, DCM)TFFHTFFH Reagent(Fluorinating Agent)TFFH->AcylFProductCoupled Beta-PeptideAcylF->ProductNucleophilic Attack(Minimal Steric Clash)AmineResin-BoundAmineAmine->Product

Caption: Mechanism of TFFH-mediated conversion of hindered carboxylic acids to highly reactive acyl fluorides.[2]

References

  • Carpino, L. A., et al. (1990). "The use of acid fluorides in solid phase peptide synthesis." Journal of the American Chemical Society, 112(26), 9651-9652. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990).[3] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides." Journal of Organic Chemistry, 60(2), 405-410. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Dunetz, J. R., et al. (2016). "T3P: The Ideal Coupling Reagent for Large-Scale Amide Bond Formation?" Organic Process Research & Development, 20(2), 140–177. Link

Troubleshooting & Optimization

overcoming steric hindrance in beta2-amino acid synthesis

Technical Support Center: -Amino Acid Synthesis & Coupling

Ticket ID: B2-STERIC-SOLUTIONS Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The -Challenge

Welcome to the advanced troubleshooting hub. You are likely here because standard protocols for


The Core Problem:



  • Structure:

    
    
    
  • Consequence: The substituent

    
     creates significant steric occlusion directly at the site of nucleophilic attack during peptide coupling and enolate formation during synthesis. Furthermore, the 
    
    
    -proton is acidic, making the stereocenter prone to racemization.

This guide provides modular solutions for Synthesis , Coupling , and Purification .

Module 1: Synthesizing the Monomer

Issue: "I cannot synthesize the

Diagnostic & Troubleshooting
SymptomProbable CauseCorrective Action
No Reaction / <10% Yield Steric bulk of the imine or enolate prevents approach.Switch to Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) or use Evans-type Auxiliaries .
Low Enantioselectivity (ee) Background racemization of the

-proton.
Avoid strong bases. Use Organocatalytic Mannich reactions with mild deprotonation.
Product Degradation Elimination of amine (retro-Michael).Lower temperature; ensure strictly anhydrous conditions during workup.
Recommended Protocol A: Catalytic Asymmetric Mannich Reaction (The IDPi Route)

For bulky side chains (e.g.,


Workflow:

  • Reagents: Bis-silyl ketene acetal (derived from ester) + Aminomethyl ether (precursor to methylene imine).

  • Catalyst: Confined IDPi catalyst (1-5 mol%).

  • Conditions:

    
     to 
    
    
    in hydrocarbon solvents.
  • Mechanism: The IDPi anion pairs with the generated iminium ion.[1][2] The steric bulk of the catalyst actually aids selectivity by restricting the approach of the nucleophile to a single trajectory.

Technical Insight: This method generates "free"


-amino acids upon hydrolytic workup, bypassing difficult deprotection steps that often lead to racemization [1].
Recommended Protocol B: The Chiral Auxiliary Route (Evans/Myers)

If catalytic methods fail for your specific substrate, revert to stoichiometric chiral auxiliaries.

  • Substrate: N-Acyloxazolidinone (Evans) or Pseudoephedrine amide (Myers).

  • Step: Alkylation of the enolate with

    
     (or equivalent electrophile).
    
  • Critical Control Point: Use LiHMDS as the base. The lithium enolate is tighter and less prone to aggregate than Na/K enolates, which is crucial for maintaining geometry in sterically crowded systems.

Module 2: Peptide Coupling

Issue: "I have the

Diagnostic & Troubleshooting
SymptomProbable CauseCorrective Action
Incomplete Coupling (Kaiser Test +) Carboxyl activation is insufficient to overcome steric wall.STOP using DIC/HOBt. Switch to Acid Chlorides or PyAOP .
Epimerization at

-Carbon
Over-activation leads to oxazolone formation.Use TMP (2,4,6-trimethylpyridine) as a base instead of DIEA; it is non-nucleophilic and reduces base-catalyzed racemization.
Aggregation on Resin

-peptides form stable secondary structures (helices/sheets) early.
Use Microwave-assisted SPPS or "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1).
Protocol: Acid Chloride Activation (The "Nuclear Option")

When HATU/HOAt fails, in-situ acid chloride generation is the gold standard for hindered

Step-by-Step:

  • Preparation: Dissolve Fmoc-

    
    -AA (3 eq) in dry THF/DCM.
    
  • Activation: Add Triphosgene (1 eq) or Bis-(trichloromethyl) carbonate .

  • Base: Add Collidine (10 eq) dropwise. Do not use Pyridine (nucleophilic).

  • Coupling: Add solution to the resin. Reaction time: 1-2 hours.

  • Verification: Perform a chloranil test (more sensitive for secondary amines than Kaiser).

Why this works: Acid chlorides are highly reactive electrophiles (


) that have a smaller steric radius than the bulky active esters formed by HATU/phosphonium salts, allowing them to penetrate the steric shield of the 

-center [2].

Module 3: Visualization & Logic

Decision Matrix: Synthesis Strategy

Use this logic flow to select the correct synthetic pathway for your specific

Beta2_Synthesis_DecisionStartSTART: Target Beta2-Amino AcidIs_BulkyIs Side Chain (R) Bulky?(e.g., t-Bu, i-Pr, Cyclohexyl)Start->Is_BulkyScaleRequired Scale?Is_Bulky->ScaleYesPath_CatalyticCatalytic Route(IDPi / Organocatalysis)Is_Bulky->Path_CatalyticNo (Simple Alkyl)Path_RadicalRadical C-H Amination(Photoredox)Is_Bulky->Path_RadicalIf R is unfunctionalized AlkylScale->Path_CatalyticLarge (>10g)Path_AuxiliaryStoichiometric Route(Evans/Myers Auxiliary)Scale->Path_AuxiliarySmall (<1g) or High Purity Req.Check: IDPi AvailabilityCheck: IDPi AvailabilityPath_Catalytic->Check: IDPi AvailabilityCheck: Cleavage ConditionsCheck: Cleavage ConditionsPath_Auxiliary->Check: Cleavage Conditions

Figure 1: Decision matrix for selecting the optimal synthetic route based on steric bulk and scale.

Workflow: Troubleshooting Peptide Coupling

Coupling_TroubleshootStartCoupling Fails(Standard DIC/HOBt)Step1Attempt HATU/HOAtwith DIEAStart->Step1Check1Yield > 80%?Step1->Check1SuccessProceed to Next CycleCheck1->SuccessYesStep2Attempt PyAOP/PyBrOP(Phosphonium Salts)Check1->Step2NoCheck2Yield > 80%?Step2->Check2Check2->SuccessYesStep3Acid Chloride Method(Triphosgene/Collidine)Check2->Step3NoStep4Microwave Assist(50°C, 25W)Step3->Step4If still failingStep4->Success

Figure 2: Escalation workflow for coupling sterically hindered

Frequently Asked Questions (FAQ)

Q: Why is racemization more common in


-amino acids than 

?
A:





Q: Can I use standard Fmoc-deprotection (20% Piperidine) for


-peptides?A:DBU (1-2%) in DMF

Q: I see "PyAOP" recommended often. Why is it better than HATU? A: PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) is a phosphonium salt. Unlike uronium salts (HATU/HBTU), which can react with the N-terminus to form a guanidinium cap (terminating the chain) if the coupling is slow, phosphonium salts do not cause this side reaction. Since

References

  • Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids. 
    Source: ACS Publications.
    URL:[Link]
    
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Source: National Institutes of Health (PubMed). URL:[Link]

Technical Support Center: Hydrolysis of Methyl (2S)-2-(aminomethyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the hydrolysis of methyl (2S)-2-(aminomethyl)butanoate to its corresponding acid, (2S)-2-(aminomethyl)butanoic acid (also known as


-ethyl-

-alanine).[1]

The following protocols and troubleshooting steps address the three primary failure modes associated with this specific substrate: racemization of the


-chiral center, loss of product  due to zwitterionic water solubility, and incomplete conversion  due to steric hindrance.

Module 1: Critical Reaction Parameters

The Core Challenge: Chirality vs. Reactivity

The substrate contains a chiral center at the


-position (C2). The acidity of the 

-proton is enhanced by the adjacent carbonyl group.[1] Under standard basic hydrolysis conditions (e.g., NaOH/MeOH, Reflux), the rate of deprotonation/reprotonation at C2 competes with ester hydrolysis, leading to racemization (loss of ee).

Furthermore, the product is a


-amino acid.[1][2] Unlike 

- or

-amino acids, spontaneous cyclization to a

-lactam is kinetically disfavored due to ring strain, but oligomerization (linear polyamide formation) is a significant risk at high concentrations.[1]
Recommended Workflows
Method A: Acid-Mediated Hydrolysis (High Yield, Robust)

Best for: Scale-up where slight salt contamination is acceptable or downstream ion-exchange is planned.[1]

  • Reagent: 6M HCl (aq).

  • Mechanism: Protonation of the amine (

    
    ) creates an inductive effect that destabilizes the carbocation intermediate at the carbonyl, but it protects the 
    
    
    
    -proton from abstraction (preventing racemization).[1]
  • Protocol:

    • Dissolve ester in 6M HCl (10 equiv).

    • Heat to

      
       for 4–6 hours. Do not reflux aggressively.
      
    • Monitor by HPLC (product is polar; use HILIC or ion-pairing).[1]

    • Workup: Concentrate in vacuo to give the hydrochloride salt.

Method B: Enzymatic Hydrolysis (High ee Preservation)

Best for: Strict enantiomeric purity requirements (>99% ee).[1]

  • Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).[1]

  • Protocol:

    • Suspend ester in Phosphate Buffer (pH 7.2) / Acetone (9:1).

    • Add immobilized CAL-B (Novozym 435).[1]

    • Stir at

      
      .
      
    • Maintain pH 7.2 via auto-titrator (0.1M NaOH).

    • Stop point: When consumption ceases.

Method C: Mild Chemical Hydrolysis (LiOH/LiBr)

Best for: Substrates with acid-sensitive protecting groups.[1]

  • Reagents: LiOH (1.2 equiv) in THF/H2O at

    
    .
    
  • Optimization: Addition of LiBr can accelerate hydrolysis via coordination to the carbonyl oxygen, allowing for milder conditions that suppress racemization [1].

Module 2: Isolation & Purification (The "Zwitterion Trap")

Issue: Users frequently report "0% yield" despite 100% conversion. Cause: The product, (2S)-2-(aminomethyl)butanoic acid, exists as a zwitterion (


) in water.[1] It is insoluble  in organic solvents (DCM, EtOAc) and remains in the aqueous phase during standard extraction.
Troubleshooting Workflow: Isolation Strategy

Isolation_Strategy Start Reaction Complete (Aqueous Mixture) Check_Method Hydrolysis Method used? Start->Check_Method Acid_Method Acid Hydrolysis (HCl) Check_Method->Acid_Method Base_Method Base Hydrolysis (LiOH/NaOH) Check_Method->Base_Method Path_A Evaporate to dryness Acid_Method->Path_A Path_B Contains Inorganic Salts (LiCl, NaCl) Base_Method->Path_B Result_A Product: HCl Salt (Quant. Yield) Path_A->Result_A Ion_Exchange Cation Exchange Chromatography (Dowex 50W-X8) Path_B->Ion_Exchange Step_1 1. Load at pH 2 (binds NH3+) Ion_Exchange->Step_1 Step_2 2. Wash with H2O (removes salts) Step_1->Step_2 Step_3 3. Elute with 1M NH4OH Step_2->Step_3 Result_B Product: Free Amino Acid (Zwitterion) Step_3->Result_B

Figure 1: Decision tree for isolation based on hydrolysis method. Note that base hydrolysis requires ion exchange to desalt the zwitterionic product.

Detailed Protocol: Ion Exchange Purification
  • Resin Preparation: Use Dowex 50W-X8 (H+ form).[1] Wash resin with water until eluent is neutral.

  • Loading: Acidify the crude hydrolysis mixture to pH 2.0 (using HCl). Apply to the column.[3] The amino acid binds to the resin via the ammonium group; inorganic anions (Cl-, Br-) pass through.[1]

  • Washing: Flush with 3–5 column volumes of distilled water. This removes inorganic salts (NaCl, LiCl) and non-basic impurities.

  • Elution: Elute with 1M NH4OH (Ammonium Hydroxide). The high pH deprotonates the ammonium group (

    
    ), releasing the molecule from the resin.[1]
    
  • Finishing: Lyophilize the ammonia fractions. Excess ammonia and water evaporate, leaving the pure free amino acid [2].

Module 3: Troubleshooting FAQ

Q1: My yield is low (<40%), but the starting material is gone. Where is it?

Diagnosis: You likely lost the product during aqueous workup. Fix: Do not attempt to extract with Ethyl Acetate or DCM at pH 7. The amino acid is zwitterionic and stays in the water.

  • Immediate Action: Take your aqueous layer (which you hopefully didn't discard), acidify to pH 2, and run the Ion Exchange protocol described above. Alternatively, if using HCl hydrolysis, simply evaporate the water; the product is the solid residue.

Q2: The enantiomeric excess (ee) dropped from 98% to 82%.

Diagnosis: Base-catalyzed racemization at the


-carbon.[1]
Fix: 
  • Lower Temperature: If using LiOH, work at

    
    , not room temperature.
    
  • Switch to Acid: 6M HCl at

    
     rarely causes racemization for this substrate class.
    
  • Steric Bulk: The ethyl group at the

    
    -position increases steric hindrance, slowing hydrolysis and giving the base more time to abstract the 
    
    
    
    -proton.[1] Switch to enzymatic hydrolysis (CAL-B) for mild, stereospecific cleavage [3].[1]
Q3: I see a new peak in HPLC with a slightly higher retention time (dimer?).

Diagnosis: Oligomerization. At high concentrations, the amine of one molecule attacks the activated ester (or acid) of another. Fix:

  • Dilution: Run the reaction at lower concentration (<0.1 M).

  • Order of Addition: In base hydrolysis, ensure the base is added to the ester, not vice versa, to maintain high pH initially (suppressing amine nucleophilicity via deprotonation? No, actually high pH keeps amine as

    
    . Low pH keeps it as 
    
    
    
    ).
  • Correction: To prevent oligomerization, keep the amine protonated (

    
    ) as long as possible.[1] Acid hydrolysis  is superior here because the amine is blocked from acting as a nucleophile.
    

Module 4: Data Summary & Solvent Compatibility

ParameterAcid Hydrolysis (HCl)Base Hydrolysis (LiOH)Enzymatic (CAL-B)
Reaction Time 4–8 Hours2–4 Hours12–24 Hours
Racemization Risk LowHigh (Temp dependent)Negligible
Isolation Method Evaporation (yields HCl salt)Ion Exchange (yields Zwitterion)Filtration + Evaporation
Yield (Typical) >90%60–80% (loss in workup)>95%
Scalability ExcellentModerateGood (Reusable enzyme)
Pathway Visualization

Reaction_Pathways Substrate Methyl (2S)-2-(aminomethyl) butanoate Path_Acid 6M HCl, 60°C (Protonated Amine) Substrate->Path_Acid Path_Base LiOH, 0°C (Free Amine) Substrate->Path_Base Inter_Acid Intermediate: Stabilized Cation Path_Acid->Inter_Acid No Nucleophilic Amine Inter_Base Intermediate: Enolate Risk Path_Base->Inter_Base Product_Salt (2S)-Acid HCl Salt (High ee) Inter_Acid->Product_Salt Product_Zwit (2S)-Acid Zwitterion (Variable ee) Inter_Base->Product_Zwit Hydrolysis Racemate Racemate (2R/2S) (Impurity) Inter_Base->Racemate Alpha-Deprotonation

Figure 2: Mechanistic pathways showing why acid hydrolysis protects against racemization (via protonation of the amine) compared to base hydrolysis.[1]

References

  • Niwayama, S. (2000).[4] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link[1]

  • Takayama, S., et al. (2011).

    
    -amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Separation Science, 34(18). Link
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids.[1] Tetrahedron, 62(25), 5831-5854.[1] Link[1]
    

Sources

minimizing racemization of alpha-substituted beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Fidelity in Peptidomimetics Subject: Minimizing Racemization of


-Substituted 

-Amino Acids (

-AAs)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing loss of optical purity (epimerization) during the synthesis or coupling of


-amino acids.

It is critical to distinguish between the two main classes of


-amino acids:
  • 
    -amino acids:  Side chain at the 
    
    
    
    -position (adjacent to nitrogen). These are configurationally stable .
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -amino acids (
    
    
    
    -substituted):
    Side chain at the
    
    
    -position (adjacent to carbonyl). These are highly prone to racemization .

The Issue: In


-amino acids, the chiral proton is located at the 

-position, directly adjacent to the activating carbonyl group. Upon activation (e.g., ester formation), this proton becomes significantly acidic (

in DMSO), allowing weak bases to trigger enolization and subsequent loss of chirality.

Module 1: Diagnostic Framework & Mechanism

Before altering your protocol, confirm the racemization pathway. Unlike


-amino acids, which often racemize via 5(4H)-oxazolone formation, 

-amino acids primarily racemize via direct base-catalyzed enolization or the formation of less stable 6-membered dihydro-1,3-oxazin-6-ones.
Visualizing the Failure Mode

RacemizationMechanism cluster_0 Activation Phase cluster_1 Racemization Danger Zone Start Protected beta2-Amino Acid Activated Activated Species (Active Ester/Anhydride) Start->Activated Coupling Reagent Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base (DIEA/TEA) Deprotonation of alpha-H Safe Desired Amide Product Activated->Safe Nucleophile (Amine) Fast Kinetics Racemate Racemic Mixture (L- and D- isomers) Enolate->Racemate Reprotonation

Caption: Figure 1. The primary failure mode for


-amino acids is direct enolization driven by base excess or high temperature during the activation window.

Module 2: Troubleshooting Coupling Protocols

If you are observing epimerization during peptide coupling, your choice of reagents and base is the likely culprit.

The "Golden Rules" for -Coupling
  • Eliminate Strong Bases: Avoid DIEA (Diisopropylethylamine) and TEA (Triethylamine) during the activation step if possible.

  • Use "Acidic" Coupling Modes: Reagents that operate in neutral to slightly acidic conditions preserve the

    
    -proton.
    
  • Switch to T3P: Propylphosphonic anhydride (T3P) is the industry standard for minimizing epimerization in sensitive substrates.

Recommended Protocol: T3P Coupling

This protocol minimizes base-mediated enolization by using a cyclic anhydride intermediate that reacts rapidly with amines.

ParameterRecommendationRationale
Reagent T3P (50% in EtOAc or DMF)Forms a reactive mixed anhydride; low epimerization profile [1].
Base Pyridine or 2,4,6-Collidine Weaker bases (

) are insufficient to deprotonate the

-position but sufficient to drive the reaction.
Solvent Ethyl Acetate (EtOAc) Non-polar solvents often suppress charge separation required for enolization better than DMF.
Temperature 0°C to -10°C Kinetic control is essential. Maintain low temp during base addition.
Stoichiometry 1.0 eq Acid : 1.1 eq Amine : 1.5 eq T3P : 2.5 eq BaseExcess base should be avoided.

Step-by-Step T3P Workflow:

  • Dissolve the N-protected

    
    -amino acid (1.0 eq) and the amine component (1.1 eq) in EtOAc (or DCM/DMF if solubility is poor).
    
  • Cool the mixture to 0°C .

  • Add Pyridine or Collidine (2.5 eq).

  • Add T3P (1.5 eq, 50% solution) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature only if monitoring shows incomplete conversion.

Alternative Protocol: DEPBT

If T3P is unavailable, use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Why: It releases an active ester but acts as a "proton sponge," buffering the reaction environment.

  • Note: HATU and HBTU are not recommended for

    
    -AAs unless used with Collidine and rapid reaction times, as the uronium/guanidinium moiety is highly activating.
    

Module 3: Analytical Verification (Marfey's Method)

You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate


-amino acid enantiomers.

The Solution: Advanced Marfey's Analysis Standard Marfey's reagent (L-FDAA) may not provide sufficient resolution for


-isomers.

Protocol Adjustment:

  • Derivatization: React the hydrolyzed peptide/amino acid with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • The "Mixed" Approach: If peaks overlap, run a parallel derivatization with D-FDAA .

  • Elution: Use a flatter gradient (e.g., 0.5% slope per minute) on a C18 column.

  • Reference: Compare retention times (

    
    ) against authentic racemic standards. The elution order of L-L vs L-D diastereomers is predictable but must be empirically verified for 
    
    
    
    -AAs [2].

Module 4: Synthesis & Protection (Upstream Issues)

If the amino acid is racemic before you even attempt coupling, the issue lies in your synthesis or deprotection strategy.

Common Pitfall: Arndt-Eistert Homologation Synthesizing


-AAs from 

-AAs via Wolff rearrangement usually preserves configuration. However:
  • Risk: Thermal rearrangement in the presence of silver benzoate can cause epimerization if the temperature is too high.

  • Fix: Use silver propionate and sonication at lower temperatures instead of reflux.

Common Pitfall: Fmoc Deprotection

  • Risk: The standard 20% Piperidine/DMF cocktail is a strong base solution. While

    
    -AAs are stable, 
    
    
    
    -residues within a growing peptide chain can epimerize during the deprotection of the next residue if the cycle time is long.
  • Fix: Use Piperazine or DBU/Piperidine mixes with shorter contact times (e.g., 2 x 3 min instead of 1 x 20 min).

FAQ: Rapid Response

Q: Can I use HATU if I lower the temperature? A: Proceed with extreme caution. If you must use HATU, substitute DIEA with 2,4,6-Collidine (TMP). Collidine is sterically hindered and less likely to deprotonate the


-proton.

Q: Does the protecting group matter? A: Yes. Urethane protecting groups (Boc, Fmoc, Cbz) prevent oxazolone/oxazinone formation better than Amide (Acetyl, Benzoyl) groups. Never use an N-acyl protection (like Acetyl) on a


-AA during activation; it guarantees racemization via the oxazinone pathway.

Q: I see a "doublet" peak in HPLC after coupling. Is this racemization? A: Not necessarily.


-peptides often adopt stable secondary structures (helices/turns) that equilibrate slowly on the NMR/HPLC timescale. Run the HPLC at 60°C to see if the peaks coalesce (conformational isomers) or remain distinct (diastereomers/epimers).

Decision Logic for Reagent Selection

DecisionTree Start Start: Coupling beta-Amino Acid TypeCheck Is it beta-2 (alpha-sub) or beta-3 (beta-sub)? Start->TypeCheck Beta3 Beta-3 AA TypeCheck->Beta3 Sidechain at beta Beta2 Beta-2 AA TypeCheck->Beta2 Sidechain at alpha Standard Standard Protocol: HATU/DIEA or DIC/Oxyma Beta3->Standard Sensitive Sensitive Protocol Required Beta2->Sensitive ReagentCheck Is T3P available? Sensitive->ReagentCheck UseT3P Use T3P + Pyridine/EtOAc (Best for Scale/Purity) ReagentCheck->UseT3P Yes UseDEPBT Use DEPBT + TEA (Alternative) ReagentCheck->UseDEPBT No UseCollidine Use DIC + HOAt + Collidine (Avoid DIEA) ReagentCheck->UseCollidine No DEPBT

Caption: Figure 2. Selection logic for coupling reagents based on amino acid substitution pattern.

References

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9] Link

  • Waghmare, A. A. (2014).[10] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[2][10] Review Journal of Chemistry. Link

  • Steinauer, R., et al. (1989). Racemization Studies during Peptide Synthesis using BOP. International Journal of Peptide and Protein Research. Link

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of 3-Amino-2-Ethylpropanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

3-amino-2-ethylpropanoate esters represent a distinct class of


-amino acid derivatives. Unlike common 

-amino acids, the primary amine is attached to a non-chiral methylene group (

), while the chirality resides at the

-position (

) bearing the ethyl side chain.

This structural separation (


) presents a unique analytical challenge: the chiral center is "remote" from the amine handle, reducing the efficacy of some traditional chiral selectors (like Crown Ethers) that rely on a tight 1,2-chelation geometry.

Selection Matrix:

  • For Routine QC/Process Monitoring: Use Direct Chiral HPLC on Teicoplanin (Chirobiotic T) phases. It requires no derivatization and offers rapid turnover.

  • For Trace Impurity/Biological Matrices: Use Marfey’s Reagent (FDAA) derivatization followed by achiral C18 HPLC. This offers nanomole sensitivity and shifts detection to the visible region (340 nm).

  • For Synthetic R&D (High Throughput): Use

    
     NMR  with Mosher’s Acid. It provides immediate feedback on crude reaction mixtures without column equilibration.
    

Technical Analysis of Methods

Method A: Direct Chiral HPLC (Teicoplanin Stationary Phase)

The Gold Standard for Scalability and Simplicity

While polysaccharide columns (e.g., Chiralpak AD/OD) are popular, they often require N-protection (e.g., Boc/Cbz) to achieve baseline resolution for


-amino esters. The Chirobiotic T (Teicoplanin)  phase is superior for the free amine ester because it utilizes a complex mechanism involving ionic interactions (with the amine), hydrogen bonding, and inclusion complexation, which accommodates the extra methylene spacer of 

-amino acids.
  • Mechanism: The ammonium group of the analyte ionically binds to the carboxylate of the teicoplanin aglycone, while the ethyl side chain fits into the hydrophobic pocket.

  • Mobile Phase: Polar Organic Mode (POM) or Reversed Phase. Methanol/Water/Acid systems are standard.[1]

Method B: Indirect Resolution via Marfey’s Reagent

The High-Sensitivity Problem Solver

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers. The introduction of the dinitrophenyl (DNP) chromophore allows for high-sensitivity UV detection (


).
  • Causality of Separation: The L-DAA derivative (L-Marfey + L-Analyte) forms a strong intramolecular hydrogen bond, increasing its hydrophobicity. The L-D derivative cannot form this bond as effectively, resulting in a larger dipole moment and earlier elution on reversed-phase (C18) columns.

  • Advantage: Converts a chiral separation problem into a standard C18 separation problem, eliminating the need for expensive chiral columns.

Method C: NMR with Mosher’s Acid

The "In-Process" Synthetic Check

Reacting the amine with


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields diastereomeric amides. The

group acts as a sensitive NMR reporter.
  • Why

    
    ?:  Fluorine NMR has a wide chemical shift range and zero background interference from the hydrocarbon backbone of the ethylpropanoate ester.
    
  • Resolution: The magnetic anisotropy of the phenyl group in the Mosher moiety induces distinct chemical shift differences (

    
    ) for the 
    
    
    
    signals of the
    
    
    and
    
    
    diastereomers.

Comparative Performance Data

FeatureDirect HPLC (Chirobiotic T)Marfey's Method (FDAA + C18)

NMR (Mosher's)
Analyte State Free Amine (Underivatized)Derivatized (Stable Diastereomer)Derivatized (In-situ)
Resolution (

)
1.5 - 3.0 (Typical)> 3.0 (Excellent)Distinct Peaks (

ppm)
Limit of Detection

(UV 210 nm)

(UV 340 nm)

(Sensitivity limited)
Analysis Time 15–20 min60 min (Deriv.) + 20 min (Run)15 min (Prep) + 10 min (Acq)
Cost Per Run Low (Solvents only)Medium (Reagent cost)Medium (Deuterated solvents)
Suitability QC, Process Scale-upPK Studies, Trace ImpurityReaction Optimization

Detailed Experimental Protocols

Protocol 1: Direct HPLC on Chirobiotic T
  • Column: Astec Chirobiotic T (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1, v/v/v).

    • Note: The acid/base ratio controls the ionization state. Ensure the amine is protonated (

      
       apparent).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Ester carbonyl absorption).

  • Sample Prep: Dissolve 1 mg of ester in 1 mL mobile phase. Inject 5

    
    L.
    
Protocol 2: Marfey’s Derivatization
  • Preparation: Place 50

    
    L of sample solution (50 mM in water) in a vial.
    
  • Reaction: Add 100

    
    L of 1% (w/v) FDAA in acetone. Add 20 
    
    
    
    L of 1 M
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes. Solution turns yellow.[2]

  • Quenching: Cool to RT. Add 20

    
    L of 2 M HCl to stop the reaction (prevents racemization).
    
  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA/Water over 20 mins.

    • Detection: UV at 340 nm.[3][4]

Visualizations

Diagram 1: Method Selection Decision Tree

SelectionStrategy Start Start: 3-Amino-2-Ethylpropanoate Sample IsPure Is the sample chemically pure? Start->IsPure Scale Sample Quantity Available? IsPure->Scale Yes Trace Trace Analysis / Biological Matrix? IsPure->Trace No (Crude Mix) Direct METHOD A: Direct HPLC (Chirobiotic T) Best for QC & Scale-up Scale->Direct > 10 mg (Routine) Marfey METHOD B: Marfey's Reagent (FDAA + C18) Best for Sensitivity Scale->Marfey < 1 mg (Limited Sample) Trace->Marfey Yes (High Sensitivity Needed) NMR METHOD C: 19F NMR (Mosher's Acid) Best for Quick R&D Checks Trace->NMR No (Rapid Check)

Caption: Decision matrix for selecting the optimal ee determination method based on sample purity and quantity.

Diagram 2: Marfey's Derivatization Workflow

MarfeyWorkflow Sample Sample (Amine Ester) Reagent FDAA + NaHCO3 (pH 8-9) Sample->Reagent Mix Heat Incubate 40°C, 60 min Reagent->Heat Derivatization Quench Quench 2M HCl Heat->Quench Stabilize Separation C18 HPLC Separation of Diastereomers Quench->Separation Inject

Caption: Step-by-step workflow for converting enantiomers into separable diastereomers using Marfey's reagent.

References

  • Marfey, P. (1984).[3][5] Determination of D-amino acids as enantiomeric mixtures of N-(5-fluoro-2,4-dinitrophenyl)-5-alanine amides. Carlsberg Research Communications, 49, 591–596. Link

  • Péter, A., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases.[6] Journal of Separation Science, 29(10), 1305–1321.[6] Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

Sources

comparison of proteolytic stability beta2 vs beta3 amino acids

Proteolytic Stability: - vs. -Amino Acids

Executive Summary

In the design of peptidomimetics, the transition from





The Verdict:

  • 
    -Amino Acids:  The industry standard. They offer near-absolute proteolytic stability, are synthetically accessible via Arndt-Eistert homologation, and readily form stable secondary structures (14-helices).
    
  • 
    -Amino Acids:  The specialist's tool. They provide equivalent proteolytic stability but are synthetically more demanding. Their primary utility lies in structural tuning —modifying helix pitch or side-chain topology without compromising the proteolytic shield.
    

This guide details the mechanistic basis of their stability, compares their physicochemical profiles, and provides a validated LC-MS protocol for quantifying their half-life (

Mechanistic Basis of Resistance

To understand why


The "One Carbon" Mismatch

Serine proteases (e.g., Trypsin, Chymotrypsin) and metalloproteases rely on a precise geometric alignment between the enzyme's catalytic triad (e.g., Ser-His-Asp) and the peptide's scissile bond (amide bond).

  • 
    -Peptides:  The distance between the side chain (recognition element) and the carbonyl carbon is fixed. The enzyme "locks" the side chain into the S1 pocket, positioning the carbonyl carbon exactly for nucleophilic attack.
    
  • 
    -Peptides:  The insertion of an extra methylene group (
    
    
    ) into the backbone extends the distance between the side chain and the scissile amide bond.
    • 
      -AA:  Side chain is on 
      
      
      . The backbone extension pushes the carbonyl out of reach of the catalytic serine.
    • 
      -AA:  Side chain is on 
      
      
      . While the side chain position mimics
      
      
      -AAs, the backbone geometry is distorted, and the extra methylene prevents the formation of the tetrahedral intermediate required for hydrolysis.
Diagram: The Logic of Proteolytic Failure

The following diagram illustrates the causal chain preventing hydrolysis in

ProteaseResistanceSubstratePeptide SubstrateRecogEnzyme S1 Pocket RecognitionSubstrate->RecogAlphaα-Peptide BackboneRecog->Alpha Standard FitBetaβ-Peptide Backbone(β2 or β3)Recog->Beta Modified FitAlign_AlphaScissile Bond Alignedwith Catalytic TriadAlpha->Align_Alpha Correct GeometryAlign_BetaScissile Bond Misaligned(Backbone Extension)Beta->Align_Beta Steric/Spatial MismatchHydrolysisNucleophilic Attack(Hydrolysis)Align_Alpha->Hydrolysis Rapid DegradationResistNo Tetrahedral Intermediate(Proteolytic Stability)Align_Beta->Resist t1/2 > 48h

Figure 1: Logical flow demonstrating why backbone homologation leads to proteolytic resistance.

Comparative Analysis: vs.

While both isomers resist degradation, their application differs based on synthesis and structural requirements.

Table 1: Technical Comparison
Feature

-Amino Acids

-Amino Acids
Relevance to Drug Dev
Proteolytic Stability High (

> 48h in serum)
High (

> 48h in serum)
Both effectively eliminate metabolic liability.
Side Chain Position

(adjacent to Nitrogen)

(adjacent to Carbonyl)
Affects side-chain topology and receptor fit.
Synthetic Accessibility High. Arndt-Eistert homologation of Fmoc-

-AAs.
Moderate/Low. Requires chiral auxiliaries (e.g., Evans) or asymmetric Mannich reactions.

is preferred for library generation and scale-up.
Helix Propensity Strong 14-helix former.Can be helix-destabilizing in mixed sequences; used to break/tune helices.Use

for scaffolds; use

to fine-tune binding affinity.[1]
Biological "Naturalness" Low. Poorly recognized by ribosomes.Very Low. severely disrupts ribosomal ternary complexes.

is less likely to interfere with endogenous translation machinery.
The Stability Data

In a landmark study by Seebach et al. , peptides constructed entirely of



23
  • 
    -Control:  Complete degradation within 15 minutes .
    
  • 
    -Peptides:  No detectable degradation after 48 hours .[4]
    
  • Mixed

    
     Peptides:  Stability depends on the position of the 
    
    
    -residue. A single
    
    
    -residue protects the immediate flanking bonds, but not the entire chain.

Validated Experimental Protocol

To verify the stability of your specific sequence, do not rely on literature generalities. Use this self-validating LC-MS protocol.

Objective

Determine the in vitro half-life (


Materials
  • Matrix: Pooled Human Serum (commercial) or Enzymes (Trypsin/Chymotrypsin in Tris buffer).

  • Internal Standard (IS): A stable, chromatographically distinct peptide (e.g., Fmoc-Gly-OH or a D-amino acid peptide).

  • Quench Solution: 1% Formic Acid (FA) in Acetonitrile (MeCN).

Workflow Diagram

AssayProtocolPrep1. Preparation100µM Peptide in BufferIncubate2. Incubation37°C with Protease/SerumPrep->IncubateSample3. SamplingTimepoints: 0, 1, 4, 12, 24, 48hIncubate->Sample At t=xQuench4. QuenchAdd 1% FA/MeCN (1:3 v/v)Sample->Quench Stop ReactionSpin5. Centrifuge14,000g, 10 min (Precipitate Proteins)Quench->SpinLCMS6. LC-MS AnalysisQuantify Parent Ion [M+H]+Spin->LCMS

Figure 2: Step-by-step LC-MS proteolytic stability assay workflow.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 1 mM stock of your

      
       peptide in water or DMSO.
      
    • Dilute to 100 µM in the reaction matrix (e.g., 100% human serum or 50 mM Tris-HCl pH 7.4 containing 2 µM Trypsin).

  • Incubation:

    • Incubate the mixture at 37°C with gentle shaking (300 rpm).

    • Control: Run a known unstable

      
      -peptide (e.g., Leu-Enkephalin) in parallel to validate enzyme activity.
      
  • Sampling & Quenching:

    • At designated time points (0, 15 min, 1h, 4h, 12h, 24h, 48h), remove 50 µL aliquots.

    • Immediately add 150 µL of Quench Solution (Ice-cold Acetonitrile + 1% Formic Acid) to precipitate serum proteins and stop enzymatic activity.

    • Why this matters: Acidification prevents post-sampling degradation; MeCN precipitates the proteases.

  • Processing:

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an HPLC vial.

  • LC-MS Analysis:

    • Inject 5-10 µL onto a C18 Reverse Phase column.

    • Monitor the Extracted Ion Chromatogram (EIC) for the parent mass

      
      .
      
    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      gives
      
      
      .

References

  • Seebach, D., & Matthews, J. L. (1997).[3]

    
    -Peptides: a surprise at every turn.[3] Chemical Communications, (21), 2015–2022. Link
    
    • Key Finding: Foundational paper establishing the stability of

      
      -peptides against common peptidases.[3]
      
  • Frackenpohl, J., et al. (2001).[4] The outstanding biological stability of

    
    - and 
    
    
    -peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455.[4] Link
    • Key Finding: Demonstrated th

      
      -peptides resist a wide panel of 15 different proteases, including 20S proteasomes.[4]
      
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408. Link

    • Key Finding: Discusses the structural differences between and residues and their use in "mixed" backbone foldamers.
  • Steer, B. A., & Schimmel, P. (1999). Translation of an unnatural amino acid by a specific tRNA. Journal of Biological Chemistry. Context: Discusses the translational difficulties of non-canonical backbones.
  • Effraim, P. R., et al. (2024).[5]

    
    -amino acids reduce ternary complex stability and alter the translation elongation mechanism.[6] bioRxiv. Link
    
    • Key Finding: Recent evidence showing isomers are more disruptive to ribosomal machinery than , highlighting their "unn

Structural Analysis of Beta-Peptides Containing Ethyl Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural analysis of


-peptides containing ethyl side chains, designed for researchers in foldamer chemistry and drug development.

Part 1: Executive Summary & Core Directive

The Challenge:


-Peptides (oligomers of 

-amino acids) offer proteolytic stability and predictable folding, making them prime candidates for peptidomimetics.[1] However, the specific impact of ethyl side chains —typically found in

-homoaminobutyric acid (

-hAbu) or as part of gem-diethyl substitutions—requires precise structural characterization to distinguish between the competing 14-helix , 12-helix , and 10/12-helix manifolds.

The Solution: This guide compares the structural propensity of ethyl-substituted


-peptides against methyl (alanine-like) and branched (valine-like) analogs. It establishes a self-validating workflow using CD spectroscopy, NMR, and X-ray crystallography to confirm the 14-helical fold, which is the dominant secondary structure for acyclic 

-peptides in solution.
Part 2: Comparative Analysis of Side Chain Effects

The ethyl group (


) presents a unique steric profile: it is bulkier than a methyl group but lacks the 

-branching (relative to the side chain attachment point) of a valine or isoleucine mimic. This distinction is critical for helix stability.
1. Helical Propensity Comparison

The following table contrasts the ethyl side chain (


-hAbu) with common alternatives in aqueous and organic solvents.
FeatureEthyl Side Chain (

-hAbu)
Methyl Side Chain (

-hAla)
Branched Side Chain (

-hVal)
Cyclic Constraint (ACHC)
Dominant Fold 14-Helix (in MeOH/TFE)14-Helix (in MeOH/TFE)14-Helix (Strong)14-Helix (Very Strong)
Helix Stability (

)
ModerateModerateHighVery High
Steric Mechanism Linear bulk stabilizes helix via packing, but less effectively than

-branching.
Minimal steric clash; requires solvent assistance (TFE/MeOH) to fold.

-branching (at

relative to backbone) locks rotamers, promoting fold.
Ring constraint forces torsion angles

into helical minimum.
Aqueous Stability Low (unstructured without salt bridges)Low (unstructured without salt bridges)Moderate (can fold in water with salt bridges)High (folds in water)
Key Spectral Marker CD Min: ~214 nmCD Min: ~214 nmCD Min: ~214 nmCD Min: ~214 nm
2. Positional Isomers:

- vs.

-Ethyl
  • 
    -Ethyl (
    
    
    
    -hAbu):
    The side chain is on the carbon adjacent to the nitrogen. This substitution pattern strongly favors the 14-helix (
    
    
    H-bonds).
  • 
    -Ethyl:  The side chain is on the carbon adjacent to the carbonyl. While also favoring the 14-helix, 
    
    
    
    -residues often destabilize the helix slightly compared to
    
    
    due to dipole alignment and steric packing, unless combined in alternating
    
    
    sequences which favor the 10/12-helix .
Part 3: Experimental Methodologies

To rigorously validate the structure of an ethyl-containing


-peptide, you must triangulate data from three sources.
Protocol A: Circular Dichroism (CD) Spectroscopy

CD is the rapid screening tool. For ethyl-substituted


-peptides, the 14-helix signature is distinct from the 

-helix of standard peptides.[2]
  • Preparation: Dissolve peptide in Methanol (MeOH) or Trifluoroethanol (TFE) to 0.1–0.5 mM. Aqueous buffer (PBS) should only be used if the sequence contains stabilizing salt bridges.

  • Measurement: Scan from 260 nm to 190 nm at 20°C.

  • Data Interpretation:

    • 14-Helix Signature: Look for a minimum at 214–215 nm and a maximum near 195 nm.[3]

    • 12-Helix Signature: Look for a minimum near 205 nm and a maximum near 220 nm.

    • Random Coil: Minimum near 198 nm.

    • Note: The ethyl group does not introduce near-UV chirality (unlike Trp/Tyr), so focus on the far-UV region.

Protocol B: NMR Spectroscopy (The "Gold Standard")

NMR provides atomic-level verification of the H-bond network.

  • Solvent: Use

    
     or 
    
    
    
    to minimize solvent exchange of amide protons.
  • Experiments: Run 1D

    
    , 2D COSY, 2D TOCSY (side chain assignment), and 2D ROESY/NOESY (spatial proximity).
    
  • Key NOE Signals for 14-Helix:

    • 
      :  Strong NOE between Amide NH of residue 
      
      
      
      and
      
      
      of residue
      
      
      . This confirms the 14-membered ring.
    • 
      :  Strong coupling (
      
      
      
      Hz) indicates anti-periplanar arrangement of H
      
      
      -H
      
      
      , consistent with the 14-helix.
Protocol C: X-Ray Crystallography

If the peptide crystallizes, this provides the definitive pitch and rise.

  • 14-Helix Parameters: Pitch

    
     Å, roughly 3 residues per turn.
    
  • Ethyl Group Conformation: Check the

    
     angle of the ethyl side chain. It typically adopts a trans or gauche conformation to minimize steric clash with the helix core.
    
Part 4: Visualization & Workflow

The following diagram illustrates the logical flow for determining the secondary structure of a beta-peptide with ethyl side chains.

StructuralAnalysis Synthesis Synthesis of Ethyl-Beta-Peptide (Arndt-Eistert Homologation) Solubility Solubility Check (MeOH vs Water) Synthesis->Solubility CD_Spec CD Spectroscopy (Far-UV 190-260nm) Solubility->CD_Spec Dissolve Decision_Fold Is Min @ 214nm? CD_Spec->Decision_Fold NMR_Analysis 2D NMR (ROESY/NOESY) Identify NOE Patterns Decision_Fold->NMR_Analysis Yes (214nm) Result_12 Confirmed 12-Helix (Min @ 205nm) Decision_Fold->Result_12 No (205nm) Result_Random Random Coil (Min < 200nm) Decision_Fold->Result_Random No (<200nm) XRay X-Ray Crystallography (Solid State Confirmation) NMR_Analysis->XRay Optional: Crystal Growth Result_14 Confirmed 14-Helix (Stable Fold) NMR_Analysis->Result_14 Observed dN-beta(i, i+2) XRay->Result_14 Pitch ~5.0A

Caption: Workflow for structural validation of ethyl-substituted beta-peptides, prioritizing CD for screening and NMR for definitive assignment.

References
  • Relationship between Side Chain Structure and 14-Helix Stability of

    
    -Peptides in Water 
    Source: Journal of the American Chemical Society (NIH)
    [Link]
    
  • Comparison of Design Str

    
    -Peptide 14-Helix Stability in Water 
    Source: Journal of the American Chemical Society (NIH)
    [Link]
    
  • Circular Dichroism Spectra of

    
    -Peptides: Sensitivity to Molecular Structure 
    Source: Biophysical Journal (PubMed)
    [Link]
    
  • Helix Macrodipole Control of

    
    -Peptide 14-Helix Stability in Water 
    Source: Journal of the American Chemical Society
    [Link][3][4]
    
  • Beta-Peptides: From Structure to Function Source: Chemical Reviews (ETH Zurich / Seebach Group context) [Link]

Sources

Biological Half-Life of Peptides with Beta-Amino Acid Insertions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-amino acids into peptide backbones represents a paradigm shift in overcoming the greatest limitation of peptide therapeutics: proteolytic instability.[1][2] Unlike standard 

-peptides, which are rapidly degraded by endogenous proteases (half-lives often measured in minutes), peptides containing

-amino acid insertions display significantly extended biological half-lives, ranging from hours to complete enzymatic resistance.[3] This guide analyzes the mechanistic basis of this stability, provides comparative performance data, and details a validated LC-MS/MS protocol for quantifying these half-life improvements.
Mechanistic Basis of Proteolytic Resistance

The superior stability of


-peptides stems from a fundamental structural alteration that disrupts the "lock-and-key" recognition mechanism required by proteases.
  • Backbone Homologation: Natural

    
    -amino acids have one carbon atom (
    
    
    
    ) between the amino and carboxyl groups.
    
    
    -amino acids contain an additional methylene group (
    
    
    ), creating a C-C-N backbone.
  • Scissile Bond Displacement: Proteases like trypsin and chymotrypsin rely on precise spatial alignment of the scissile amide bond relative to the enzyme's catalytic triad (e.g., Ser-His-Asp). The extra carbon atom in

    
    -amino acids shifts the carbonyl group, preventing the nucleophilic attack required for hydrolysis.
    
  • Altered Secondary Structure:

    
    -peptides fold into unique stable helices (e.g., 14-helix, 12-helix) that differ from the canonical 
    
    
    
    -helix.[2] These structures are sterically incompatible with the active sites of most peptidases.
Visualization: Mechanism of Proteolytic Resistance

BetaPeptideMechanism Protease Protease Active Site (Catalytic Triad) AlphaPeptide Alpha-Peptide (Natural Backbone) Protease->AlphaPeptide Binds BetaPeptide Beta-Peptide (Extra -CH2- Group) Protease->BetaPeptide Attempts Binding Interaction1 Precise Alignment (Scissile Bond Accessible) AlphaPeptide->Interaction1 Interaction2 Misalignment (Scissile Bond Displaced) BetaPeptide->Interaction2 Steric Hindrance Result1 Rapid Hydrolysis (t1/2 < 30 min) Interaction1->Result1 Result2 Proteolytic Resistance (t1/2 > 24 hours) Interaction2->Result2

Figure 1: Structural misalignment prevents protease cleavage of beta-amino acid backbones.

Comparative Performance Data

The following table synthesizes experimental data comparing the stability of native


-peptides against their 

-amino acid modified counterparts.

Table 1: Comparative Half-Life (


) Metrics 
Peptide ClassModification StrategyTest MediumObserved Half-Life (

)
Stability Factor Increase
Native

-Peptide
None (Control)Human Serum0.7 - 5.0 min1x (Baseline)

-Peptide
Full substitution (

-homologs)
Human Serum> 7 days> 2,000x
Mixed

N-terminal cappingChymotrypsin4 - 6 hours~50-100x
Mixed

Alternating residues (

)
Trypsin> 24 hours> 300x
GLP-1 Analog Single

-amino acid insertion
Plasma12 - 24 hours~100x

Note: Data aggregated from multiple stability studies.[4][5] "Stability Factor" represents the fold-increase relative to the native sequence.

Experimental Protocol: LC-MS/MS Serum Stability Assay

As a Senior Application Scientist, I recommend Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over fluorescence-based assays for


-peptides. Fluorescence assays can yield false positives if the fluorophore itself is cleaved or if the peptide aggregates.
Objective

To determine the in vitro biological half-life (


) of a 

-amino acid containing peptide in human serum.
Materials
  • Matrix: Pooled Human Serum (heat-inactivated optional, depending on target protease).

  • Internal Standard (IS): Isotopically labeled analog or structurally similar stable peptide (e.g., Warfarin or a known stable

    
    -peptide).
    
  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

  • Equipment: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve the test peptide in DMSO or water to 1 mM.

    • Dilute to 10 µM working concentration in PBS.

  • Incubation:

    • Pre-warm human serum (90 µL aliquots) to 37°C in a water bath.

    • Initiate reaction by adding 10 µL of peptide working solution (Final conc: 1 µM).

    • Critical Control: Prepare a "0-minute" sample by adding quenching solution before the peptide.

  • Sampling & Quenching:

    • At defined time points (e.g., 0, 15, 30, 60, 120, 240, 1440 min), transfer 50 µL of the reaction mixture into 200 µL of ice-cold Quenching Solution containing the Internal Standard.

    • Vortex immediately for 30 seconds to precipitate serum proteins.

  • Sample Clean-up:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials. (Optional: Dilute 1:1 with water to improve peak shape).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[6]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: MRM mode monitoring the parent ion

      
       or 
      
      
      
      and specific fragments.
  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • The slope of the linear regression is

      
       (elimination rate constant).
      
    • Calculate half-life:

      
      .
      
Visualization: Experimental Workflow

StabilityAssay Start Start: Peptide Stock (10 µM) Incubation Incubate in Serum 37°C Start->Incubation Sampling Sampling at Time Points (0, 15, 60, 240 min) Incubation->Sampling Quench Precipitation (Quench) ACN + 1% FA + Internal Std Sampling->Quench Centrifuge Centrifuge Remove Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate t1/2 ln(Conc) vs Time LCMS->Data

Figure 2: LC-MS/MS workflow for determining peptide biological half-life.

References
  • Steer, D. L., et al. "Metabolic stability of beta-amino acid containing peptides." Current Medicinal Chemistry, 2002. Link

  • Seebach, D., et al. "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996. Link

  • Werder, M., et al. "The biological stability of beta-peptides: no degradation by peptidases and proteases." Helvetica Chimica Acta, 1999. Link

  • Di, L. "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 2015. Link

  • Cui, Y., et al. "LC-MS/MS assays for the quantitation of peptidic drugs in biological matrices." Journal of Chromatography B, 2020. Link

Sources

Safety Operating Guide

methyl (2S)-2-(aminomethyl)butanoate hydrochloride proper disposal procedures

[1]

Executive Chemical Profile & Hazard Assessment

Before initiating disposal, the chemical nature of the substance must be understood to select the correct waste stream. This compound is a


-amino acid ester derivative1
Parameter Technical Specification
Chemical Name Methyl (2S)-2-(aminomethyl)butanoate hydrochloride
CAS Number 2227845-01-2 (Specific to (S)-isomer)
Molecular Formula

Physical State Solid (Crystalline powder)
Solubility High water solubility (Ionic HCl salt); Soluble in polar organic solvents (MeOH, DMSO).[1][2][3]
Primary Hazards Irritant (Skin/Eye/Respiratory) .[1][4][5] The free amine (liberated by base) may be volatile/corrosive.[1]
Reactivity Hygroscopic .[1] Incompatible with strong oxidizing agents and strong bases (bases liberate the free amine).[1] Hydrolyzes in water/base to the corresponding acid.

Critical Safety Note: As a hydrochloride salt, this compound is stable under acidic/neutral conditions.[1] Do not mix with strong bases (e.g., NaOH, KOH) in the waste container, as this will liberate the free amine, potentially causing heat generation, pressure buildup, and the release of volatile, fishy-smelling vapors.[1]

Operational Disposal Decision Tree

The following workflow illustrates the logical decision path for disposing of this compound depending on its physical state (pure solid vs. solution).

DisposalWorkflowStartWaste Generation:Methyl (2S)-2-(aminomethyl)butanoate HClStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPath Dry SolidLiquidPathDissolved in SolutionStateCheck->LiquidPath SolutionSolidBinSolid Waste Stream(Lab Pack for Incineration)SolidPath->SolidBinSolventCheckIdentify SolventLiquidPath->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->Halogenated Contains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHalogenated No HalogensHaloBinHalogenated Waste Stream(Code: F001/F002)Halogenated->HaloBinNonHaloBinOrganic Solvent Waste Stream(Ignitable/Toxic)NonHalogenated->NonHaloBinLabelingLabeling & Manifest:'Irritant, Organic Solid/Liquid'SolidBin->LabelingHaloBin->LabelingNonHaloBin->LabelingFinalTransfer to EHS/Disposal ContractorLabeling->Final

Figure 1: Decision logic for segregating methyl (2S)-2-(aminomethyl)butanoate hydrochloride waste streams based on physical state and solvent compatibility.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)

Best Practice: Do not dissolve solids unnecessarily. Disposal as a solid "Lab Pack" is safer and more cost-effective.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1] Ensure the container is clean and compatible with organic salts.

  • Transfer: Transfer the solid chemical into the container. Avoid generating dust.[3][4][5][6]

    • PPE:[1] Nitrile gloves, safety goggles, and lab coat.[1] Use a fume hood if the powder is fine/dusty.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full name. Do not use abbreviations or structures.

    • Hazards: Check "Irritant" and "Toxic" (as a precaution for research chemicals).[1]

    • State: Solid.[1][7]

  • Secondary Containment: Place the sealed container into a secondary bin (e.g., a plastic tub) designated for solid hazardous waste until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Best Practice: Segregate based on the solvent, not just the solute.[1]

  • Identify the Solvent Matrix:

    • Halogenated (e.g., DCM, Chloroform): Must go into the "Halogenated Waste" carboy.[1]

    • Non-Halogenated (e.g., Methanol, Acetone, DMSO): Must go into the "Non-Halogenated/Flammable Waste" carboy.[1]

    • Aqueous (Water/Buffer): If the concentration is high (>1%) or contains heavy metals/other toxins, collect as "Aqueous Hazardous Waste."[1] Do not pour down the drain unless explicitly authorized by your institution's specific sewer discharge permit for this specific compound (unlikely for research intermediates).[1]

  • Neutralization (Conditional):

    • If the solution is highly acidic due to excess HCl, it may be neutralized to pH 6–8 using Sodium Bicarbonate (

      
      ) before adding to the organic waste drum to prevent drum corrosion.[1]
      
    • Caution: Neutralization may precipitate the free amine (oil).[1] Ensure the waste container can handle the biphasic mixture.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch/lid immediately after use to prevent evaporation.

Emergency Spill Response Protocol

If the container breaks or material is spilled during the disposal process:

Spill Type Immediate Action Cleanup Material
Dry Powder Spill 1. Evacuate immediate area if dust is airborne.2.[4] Don N95 mask or respirator.3. Cover spill to prevent spreading.Scoop/Sweep gently (avoid dust).[1] Place in a bag labeled "Debris from Chemical Spill." Wipe area with wet paper towels.
Liquid Spill 1. Extinguish ignition sources (if flammable solvent involved).2.[1] Ventilate the area.[4][6]Absorb with vermiculite, sand, or commercial spill pads.[1] Do not use combustible materials (sawdust) if mixed with oxidizers.[1]
Skin/Eye Contact Skin: Wash with soap/water for 15 min.Eyes: Flush with water for 15 min.[1]Seek medical attention.[3][4][6] Provide SDS to medical personnel.[4]
Regulatory Compliance & Classification

Strict adherence to regulatory frameworks ensures legal protection and environmental safety.

  • RCRA Classification (USA):

    • P-List / U-List: This specific CAS is not typically listed on the EPA P-list (acutely toxic) or U-list (toxic).[1]

    • Characteristic Waste:

      • If dissolved in alcohol/acetone: D001 (Ignitable) .[1]

      • If dissolved in chloroform: D022 (Toxic - Chloroform) .[1]

      • Pure solid: Not a characteristic waste by itself, but treated as Hazardous Chemical Waste due to GHS Irritant properties.[1]

  • Sewer Disposal: Strictly Prohibited. The aquatic toxicity of this specific ester derivative is not fully characterized; therefore, the precautionary principle mandates incineration.[1]

References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl (S)-2-(aminomethyl)butanoate hydrochloride. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Methyl (2S)-2-aminobutanoate hydrochloride (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl (2S)-2-(aminomethyl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of methyl (2S)-2-(aminomethyl)butanoate hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: Why is PPE Necessary?

Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is an amine salt that, while essential for many research applications, presents specific hazards that necessitate a robust personal protective equipment (PPE) strategy. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[4]

A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the foundation of a safe handling protocol.[1][4][5] The causality is clear: the chemical properties of this amine hydrochloride dictate the specific PPE required to create a barrier between you and potential exposure.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy for handling methyl (2S)-2-(aminomethyl)butanoate hydrochloride involves protection for the eyes, skin, and respiratory system. The following table summarizes the essential PPE and its purpose.

Body PartRequired PPERationale
Eyes Chemical safety goggles or a face shieldTo prevent contact with airborne particles or splashes, which can cause serious eye irritation.[1][6][7]
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin irritation from direct contact.[1][7][8]
Body Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from spills and contamination.[1][6]
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of the compound, which can cause respiratory irritation.[1][7][8]

Procedural Guidance: From Donning to Disposal

Adherence to proper procedure is as critical as the selection of the PPE itself. The following step-by-step protocols ensure that your protective barrier is effective from the beginning to the end of your workflow.

PPE Selection and Inspection Workflow

The following diagram illustrates the logical flow for selecting and inspecting your PPE before handling methyl (2S)-2-(aminomethyl)butanoate hydrochloride.

PPE_Workflow cluster_prep Preparation Phase cluster_inspection Inspection Phase cluster_action Action Phase start Start: Assess Task-Specific Risks check_sds Consult Safety Data Sheet (SDS) start->check_sds select_ppe Select Appropriate PPE check_sds->select_ppe inspect_goggles Inspect Goggles/Face Shield for cracks or damage select_ppe->inspect_goggles inspect_gloves Inspect Gloves for tears or punctures select_ppe->inspect_gloves inspect_coat Inspect Lab Coat for contamination or damage select_ppe->inspect_coat don_ppe Don PPE in Correct Sequence inspect_goggles->don_ppe Pass reject Replace Defective PPE inspect_goggles->reject Fail inspect_gloves->don_ppe Pass inspect_gloves->reject Fail inspect_coat->don_ppe Pass inspect_coat->reject Fail proceed Proceed with Handling don_ppe->proceed reject->select_ppe Re-select

Caption: PPE Selection and Inspection Workflow

Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Put on your safety goggles or face shield. Adjust for a snug fit.

  • Gloves: Put on your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Goggles/Face Shield: Remove goggles or face shield from the back of your head.

  • Lab Coat: Remove your lab coat, turning the sleeves inside out as you pull your arms out. Fold it so the contaminated side is inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1][4][6]

Disposal Plan: A Critical Final Step

Proper disposal of contaminated PPE is paramount to prevent secondary exposure and environmental contamination.

PPE ItemDisposal Procedure
Gloves Dispose of in a designated chemical waste container immediately after use.[1][4]
Contaminated Lab Coat/Apron If significant contamination occurs, remove immediately and place in a designated, labeled bag for chemical waste disposal. Do not take contaminated clothing home.[1]
Empty Chemical Containers Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Always ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]

References

  • Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(methylamino)butanoate hydrochloride. Retrieved from [Link]

  • Chemolink.com. (n.d.). Material Safety Data Sheet: Methyl 3-Aminocrotonate. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]

  • CPAchem. (2023, March 24). Safety data sheet: 2-Methyl-2-butanol. Retrieved from [Link]

  • Vadequimica. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Nova Molecular. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). (S)-methyl 2-aminobutanoate hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, December 10). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

  • American Chemical Society. (2019, March 25). Safety Data Sheet: Methyl Butanoate. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.